An In-Depth Technical Guide to the Chemical Structure and Analysis of 4-Methoxy-3-sulfamoylbenzamide
This guide provides a comprehensive technical overview of 4-Methoxy-3-sulfamoylbenzamide, a compound of significant interest in pharmaceutical development. Targeted at researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Methoxy-3-sulfamoylbenzamide, a compound of significant interest in pharmaceutical development. Targeted at researchers, scientists, and drug development professionals, this document delves into the molecule's structural elucidation and the robust analytical methodologies required for its characterization and quantification. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction
4-Methoxy-3-sulfamoylbenzamide is a substituted benzamide derivative that often emerges as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of unwanted chemicals, even at trace levels, can impact the safety and efficacy of the final drug product, making their identification, quantification, and control a critical aspect of pharmaceutical quality assurance.[1][2] This compound's structure, featuring a benzamide core with methoxy and sulfamoyl functional groups, presents specific analytical challenges that necessitate a multi-technique approach for unambiguous characterization. This guide outlines the foundational physicochemical properties and details the spectroscopic and chromatographic techniques essential for its analysis.
Section 1: Physicochemical Properties and Structure Elucidation
A thorough understanding of a molecule's physicochemical properties is the bedrock of analytical method development. These parameters dictate choices in solvents, chromatographic conditions, and sample preparation techniques.
Chemical Structure and Identification
The molecular structure of 4-Methoxy-3-sulfamoylbenzamide is defined by a central benzene ring substituted with a carboxamide group at position 1, a sulfamoyl group at position 3, and a methoxy group at position 4.
Unveiling the Core Mechanism of 4-Methoxy-3-sulfamoylbenzamide: A Technical Guide for Drug Development Professionals
Introduction: A Molecule of Interest in Carbonic Anhydrase Inhibition 4-Methoxy-3-sulfamoylbenzamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for producing a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Interest in Carbonic Anhydrase Inhibition
4-Methoxy-3-sulfamoylbenzamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for producing a multitude of therapeutic agents. While specific research on this exact molecule is not extensively published, its structural features—a benzamide scaffold appended with a sulfamoyl group—strongly predict its primary mechanism of action to be the inhibition of carbonic anhydrase (CA) enzymes.[1][2] These ubiquitous zinc-containing metalloenzymes are critical regulators of acid-base balance and fluid secretion in a wide array of physiological processes.[3] Their dysfunction is implicated in various pathologies, making them a prime target for therapeutic intervention in diseases such as glaucoma, epilepsy, and cancer.[3][4] This guide will provide an in-depth exploration of the putative mechanism of action of 4-Methoxy-3-sulfamoylbenzamide, drawing upon the well-established principles of carbonic anhydrase inhibition by related benzamide-sulfonamide compounds.
The Primary Target: Carbonic Anhydrase
Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles, offering opportunities for the development of isoform-selective inhibitors to minimize off-target effects.[3][4] The catalytic core of these enzymes features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide.
The Binding Hypothesis: A Tale of Zinc and Sulfonamide
The canonical mechanism for sulfonamide-based carbonic anhydrase inhibitors involves the direct interaction of the sulfonamide group with the active site zinc ion.[7] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a coordinate bond with the Zn²⁺. This binding event is stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II) within the active site.[8]
The benzamide and methoxy moieties of 4-Methoxy-3-sulfamoylbenzamide are predicted to extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's affinity and isoform selectivity.[9][10]
Figure 1: Putative binding of 4-Methoxy-3-sulfamoylbenzamide to the carbonic anhydrase active site.
Downstream Physiological Consequences of Carbonic Anhydrase Inhibition
By blocking the catalytic activity of carbonic anhydrase, 4-Methoxy-3-sulfamoylbenzamide would disrupt the physiological processes reliant on this enzyme. The specific effects depend on the isoform(s) inhibited and their location.
In the Eye (Antiglaucoma Potential): Inhibition of CA II and CA IV in the ciliary body of the eye reduces the formation of bicarbonate, a key component of aqueous humor. This leads to decreased fluid secretion and a reduction in intraocular pressure, a primary goal in glaucoma treatment.
In the Kidneys (Diuretic Effect): Inhibition of CA II and CA IV in the proximal tubules of the kidneys impairs the reabsorption of bicarbonate, leading to its excretion along with sodium, potassium, and water. This diuretic effect can be beneficial in managing edema and hypertension.
In the Central Nervous System (Antiepileptic Potential): Inhibition of CA VII in the brain is thought to produce a mild intracellular acidosis in neurons. This can reduce neuronal hyperexcitability and suppress seizure activity.[1]
In Tumors (Anticancer Potential): Hypoxic tumors often overexpress CA IX and CA XII to maintain their pH balance in an acidic microenvironment. Inhibition of these isoforms can disrupt tumor growth and survival.[1][5]
Figure 2: Downstream physiological effects of carbonic anhydrase inhibition.
Structure-Activity Relationship (SAR) Insights from Analogs
While SAR data for 4-Methoxy-3-sulfamoylbenzamide is unavailable, studies on related benzamide-4-sulfonamides provide valuable insights. The inhibitory potency and isoform selectivity are highly dependent on the nature and position of substituents on the benzamide ring.[1][9]
The Sulfonamide Group: This is the primary zinc-binding element and is essential for high-affinity inhibition.[2][7]
The Benzamide Moiety: Modifications to the amide portion of the molecule can significantly impact inhibitory activity. For instance, derivatization with different amino acids has been shown to modulate potency against various CA isoforms.[1]
Ring Substituents: The position and electronic properties of substituents on the benzene ring influence how the inhibitor fits into the active site. The methoxy group in the 4-position of the target compound is expected to interact with residues in the active site, and its precise contribution to binding affinity and selectivity would need to be determined experimentally.
The primary method for quantifying the inhibitory potency of a compound against carbonic anhydrase is to measure its effect on the enzyme's catalytic activity.
a) Stopped-Flow Spectrophotometry (CO₂ Hydration Assay): This is the gold-standard method for measuring the kinetics of the fast CO₂ hydration reaction.[11][12][13][14]
Protocol:
Reagent Preparation:
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM Phenol Red).
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
Prepare a stock solution of purified recombinant human carbonic anhydrase isoform.
Prepare a CO₂-saturated water solution.
Assay Procedure:
Pre-incubate the enzyme with the inhibitor (or vehicle control) for 15 minutes at 25°C to allow for complex formation.[1]
In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.
Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for Phenol Red) as the pH decreases due to proton production.
Data Analysis:
Calculate the initial reaction rates from the absorbance data.
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentration.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
b) Esterase Activity Assay (Colorimetric): A simpler, higher-throughput alternative that measures the hydrolysis of an ester substrate, a secondary reaction catalyzed by carbonic anhydrase.[3][15]
Protocol:
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).
Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO.
Prepare inhibitor and enzyme solutions as described above.
Assay Procedure:
In a 96-well plate, add the enzyme and inhibitor solutions and pre-incubate.
Initiate the reaction by adding the pNPA substrate.
Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.
Data Analysis:
Calculate IC₅₀ and Ki values as described for the stopped-flow assay.
Biophysical Assays: Confirming Target Engagement
a) Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target protein in a cellular environment.[16][17][18]
Protocol:
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
Heating: Heat the cell lysates at a range of temperatures.
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
Detection: Quantify the amount of soluble target protein (carbonic anhydrase) at each temperature using methods like Western blotting or ELISA.
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to higher temperatures.
Figure 3: Experimental workflow for characterizing the mechanism of action.
Structural Biology: Visualizing the Interaction
X-ray Crystallography: Co-crystallizing 4-Methoxy-3-sulfamoylbenzamide with a target carbonic anhydrase isoform can provide atomic-level detail of the binding interaction, confirming the binding mode and revealing the specific interactions that contribute to affinity and selectivity.[7][8][19]
Conclusion
Based on its chemical structure, 4-Methoxy-3-sulfamoylbenzamide is strongly predicted to function as a carbonic anhydrase inhibitor. Its mechanism of action is likely centered on the coordination of its sulfamoyl group to the zinc ion in the enzyme's active site, thereby blocking its catalytic function. The ultimate therapeutic potential of this compound will be dictated by its potency and selectivity profile across the various human carbonic anhydrase isoforms. The experimental workflows detailed in this guide provide a robust framework for rigorously characterizing its mechanism of action and advancing its potential development as a therapeutic agent.
References
Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(23), 9093. [Link]
Galdiero, M. R., D'Agostino, A., Angeli, A., Supuran, C. T., & Galdiero, M. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12487. [Link]
Mickevičienė, R., Mickevičius, V., & Matulis, D. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(24), 5928. [Link]
Khan, K. M., Saad, S. M., Shaikh, A., & Supuran, C. T. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 663–669. [Link]
Bhatti, M. H., Ali, A., Khan, K. M., & Supuran, C. T. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1542. [Link]
Wojtowicz, A., Angeli, A., & Supuran, C. T. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6543. [Link]
Ponticello, G. S., Engelhardt, E. L., & Baldwin, J. J. (1988). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 31(10), 1974–1977. [Link]
Pramanik, S., Forrest, I. S., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 129–138. [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159–173. [Link]
Guzel, O., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2009). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(13), 3481–3484. [Link]
Borchert, M. S., & Tu, C. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Visualized Experiments, (121), 55394. [Link]
Avvaru, B. S., & McKenna, R. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10774–10784. [Link]
Hein, L., et al. (2017). Stopped-flow spectrophotometry to measure carbonic anhydrase activity... ResearchGate. [Link]
De Vita, D., Angeli, A., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12487. [Link]
Pinard, M. A., & McKenna, R. (2012). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Bioorganic & Medicinal Chemistry, 20(16), 4837–4843. [Link]
Reithofer, M. R., & Schittmayer, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 827. [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488–6503. [Link]
Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. [Link]
Lee, J., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2150), 20180373. [Link]
Chojnacka, A., & Chmurzyński, L. (2019). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake... Molecules, 24(16), 2951. [Link]
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2271–2279. [Link]
ResearchGate. (2022, December 15). What is Carbonic Anhydrase (CA) Activity Assay protocol? ResearchGate. [Link]
Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
Avvaru, B. S., & McKenna, R. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(9), 2772. [Link]
Gencer, N., et al. (2017). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1106–1110. [Link]
Angeli, A., et al. (2024). Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. ChemRxiv. [Link]
Wistrand, P. J., & Wåhlstrand, T. (1977). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Biochimica et Biophysica Acta (BBA) - Enzymology, 481(2), 712–721. [Link]
Dai, L., et al. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 11833. [Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-3-sulfamoylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The sulfamoylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse range of the...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfamoylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet illustrative, member of this class: 4-Methoxy-3-sulfamoylbenzamide. While direct literature on this exact molecule is nascent, this guide synthesizes authoritative data from closely related analogs and the broader sulfamoylbenzamide family to illuminate high-probability biological targets. We will delve into the established roles of these compounds as modulators of carbonic anhydrases and explore exciting frontiers in oncology, virology, and neurobiology. This document is designed to be a practical resource, offering not only a conceptual framework for target identification but also detailed, field-proven experimental protocols to empower researchers in their validation efforts.
Introduction: The Sulfamoylbenzamide Moiety as a Versatile Pharmacophore
The sulfamoylbenzamide core, characterized by a benzamide ring substituted with a sulfonamide group, is a cornerstone of numerous clinically significant drugs. The diuretic and antihypertensive agent Indapamide is a prominent example, underscoring the scaffold's ability to engender potent and specific biological activity[1]. The chemical versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the therapeutic potential of 4-Methoxy-3-sulfamoylbenzamide, a compound poised to interact with several key enzyme and protein families based on the established pharmacology of its chemical relatives.
Primary Target Class: Carbonic Anhydrases (CAs)
The most extensively documented targets for sulfamoylbenzamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2][3].
Mechanism of Action and Therapeutic Rationale
Sulfonamides, including those with a benzamide structure, are classic inhibitors of carbonic anhydrases[2]. The unprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. Different CA isoforms are expressed throughout the body and are implicated in various physiological processes, making them attractive drug targets[3]. For instance, inhibiting CA II and IV in the ciliary processes of the eye reduces aqueous humor secretion, a key strategy in managing glaucoma[4][5]. The diuretic effect of some sulfamoylbenzamides stems from the inhibition of CAs in the proximal tubules of the kidney[5]. Furthermore, certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them a target for anticancer therapies[2].
Validation of 4-Methoxy-3-sulfamoylbenzamide as a CA Inhibitor
The following workflow outlines the essential steps to characterize the inhibitory activity of 4-Methoxy-3-sulfamoylbenzamide against various CA isoforms.
Caption: Workflow for validating a novel CA inhibitor.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
This protocol is a standard method for determining the inhibition constants of compounds against carbonic anhydrase isoforms[2].
Reagents and Buffers:
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX).
HEPES buffer (20 mM, pH 7.4).
CO2-saturated water.
4-Methoxy-3-sulfamoylbenzamide stock solution (in DMSO).
Known CA inhibitor (e.g., Acetazolamide) as a positive control.
Instrumentation:
Stopped-flow spectrophotometer.
Procedure:
Equilibrate the instrument and reagents to 25°C.
Prepare a series of dilutions of 4-Methoxy-3-sulfamoylbenzamide in the assay buffer.
In one syringe of the stopped-flow instrument, load the CA enzyme solution (final concentration ~10 nM) with or without the inhibitor.
In the second syringe, load the CO2-saturated water.
Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by a pH indicator dye included in the buffer.
Record the initial rate of the reaction.
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Emerging Oncology Target: STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis[6].
Mechanism of Action and Therapeutic Rationale
Recent studies have identified N-substituted sulfamoylbenzamide derivatives as novel inhibitors of the STAT3 signaling pathway[6]. These compounds act by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation and subsequent dimerization and nuclear translocation. By blocking STAT3 signaling, these compounds can induce apoptosis and inhibit the migration of cancer cells[6]. The structural similarity of 4-Methoxy-3-sulfamoylbenzamide to these active compounds makes STAT3 a plausible and exciting therapeutic target.
Validation of STAT3 Inhibition
Caption: Inhibition of the STAT3 signaling pathway.
Experimental Protocol: Western Blot for Phospho-STAT3
Cell Culture and Treatment:
Culture a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231).
Treat cells with varying concentrations of 4-Methoxy-3-sulfamoylbenzamide for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
Protein Extraction and Quantification:
Lyse the cells and extract total protein.
Quantify protein concentration using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).
As a loading control, also probe for total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Analysis:
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals. A dose-dependent decrease in the phospho-STAT3 signal indicates inhibitory activity.
Novel Antiviral Target: Hepatitis B Virus (HBV) Capsid Assembly
Chronic Hepatitis B infection remains a major global health issue. A novel therapeutic strategy involves targeting the assembly of the viral capsid, which is essential for viral replication[7].
Mechanism of Action and Therapeutic Rationale
Recent research has shown that certain sulfamoylbenzamide derivatives can act as capsid assembly modulators (CAMs)[7]. These molecules are thought to bind to the core protein (HBc) dimers, inducing the formation of non-capsid polymers or aberrant capsid structures that are non-functional for viral replication. This novel mechanism of action presents a promising avenue for the development of new anti-HBV drugs.
Experimental Protocol: HBV Replication Assay in Cell Culture
Cell Line:
Use a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15).
Treatment:
Plate the cells and treat with a range of concentrations of 4-Methoxy-3-sulfamoylbenzamide. Include a known HBV inhibitor (e.g., Entecavir) as a positive control and a vehicle control.
Analysis of Viral Replication (at 3-6 days post-treatment):
Southern Blot: Extract intracellular HBV DNA and analyze the levels of replicative intermediates.
qPCR: Quantify the amount of HBV DNA released into the cell culture supernatant.
ELISA: Measure the levels of secreted HBV antigens (HBeAg and HBsAg).
Cytotoxicity Assay:
Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the selectivity index (CC50/EC50) of the compound.
Other Potential Targets
The versatility of the sulfamoylbenzamide scaffold suggests potential activity against other targets, which warrant investigation.
Ectonucleotidases (h-NTPDases): Sulfamoyl-benzamides have shown inhibitory activity against h-NTPDases, which are involved in purinergic signaling and have roles in thrombosis, inflammation, and cancer[8][9].
Presynaptic Choline Transporter (CHT): Derivatives of 4-methoxy-benzamide have been identified as inhibitors of CHT, suggesting a potential role in modulating cholinergic neurotransmission, which is relevant for neurological and psychiatric disorders[10][11].
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data that would be generated during the validation of 4-Methoxy-3-sulfamoylbenzamide against its potential targets.
Target
Assay
Endpoint
4-Methoxy-3-sulfamoylbenzamide
Positive Control
hCA II
Stopped-Flow
Ki (nM)
To be determined
Acetazolamide (~12 nM)
hCA IX
Stopped-Flow
Ki (nM)
To be determined
Acetazolamide (~25 nM)
STAT3
Western Blot
IC50 (µM)
To be determined
Stattic (~5 µM)
HBV
qPCR
EC50 (µM)
To be determined
Entecavir (~0.01 µM)
Conclusion and Future Directions
4-Methoxy-3-sulfamoylbenzamide, as a representative of the broader sulfamoylbenzamide class, holds considerable promise for therapeutic development. The strong precedent for potent inhibition of carbonic anhydrases provides a clear and immediate avenue for investigation, particularly for applications in glaucoma and oncology. Furthermore, the emerging data on the inhibition of the STAT3 pathway and HBV capsid assembly highlight exciting opportunities for this chemical scaffold in areas of high unmet medical need. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate the therapeutic potential of 4-Methoxy-3-sulfamoylbenzamide and related compounds, ultimately paving the way for the development of novel and effective medicines.
References
Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(12), 3333. [Link]
Aftab, H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
Han, C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1787-1791. [Link]
National Center for Biotechnology Information (n.d.). Indapamide. PubChem. Retrieved from [Link]
National Institutes of Health. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Library of Medicine. [Link]
Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]
Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113388. [Link]
Yousaf, H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. [Link]
Kim, H., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Infectious Diseases, 7(3), 637-647. [Link]
Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules (Basel, Switzerland), 23(12), 3333. [Link]
Han, C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1787–1791. [Link]
National Center for Biotechnology Information. (n.d.). Carbonic anhydrase inhibitors. MeSH Browser. [Link]
Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [Link]
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem. [Link]
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. [Link]
ResearchGate. (n.d.). Direct synthesis of sulfamoyl-benzamide derivatives. [Link]
Yousaf, H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(9), 1761-1776. [Link]
Topic: 4-Methoxy-3-sulfamoylbenzamide as an h-NTPDase Inhibitor
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Extracellular nucleotides such as ATP and ADP are critical signaling molecules that regulate a vast arr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Extracellular nucleotides such as ATP and ADP are critical signaling molecules that regulate a vast array of physiological and pathological processes, including inflammation, thrombosis, and immune responses.[1][2] The concentration and duration of these signals are tightly controlled by a family of cell-surface enzymes known as Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases). Among these, NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 are key players in hydrolyzing pro-inflammatory ATP and ADP into less active forms.[3] In disease states like cancer, the overexpression of these enzymes can lead to the production of immunosuppressive adenosine, allowing tumors to evade immune destruction.[4] Consequently, the inhibition of h-NTPDases has emerged as a promising therapeutic strategy. This guide focuses on the sulfamoylbenzamide scaffold, a promising class of non-nucleotide NTPDase inhibitors, with a specific focus on the representative molecule, 4-Methoxy-3-sulfamoylbenzamide. We will delve into the rationale for targeting h-NTPDases, the structure-activity relationships (SAR) of the sulfamoylbenzamide class, detailed protocols for in-vitro evaluation, and the potential therapeutic applications of these inhibitors.
The Central Role of h-NTPDases in Purinergic Signaling and Disease
Purinergic signaling refers to the extracellular communication mediated by nucleotides and nucleosides. This system is fundamental to cellular homeostasis and response to injury.
The Purinergic Signaling Cascade
In response to cellular stress, damage, or activation, ATP is released into the extracellular space. This ATP acts as a "danger signal," activating P2X and P2Y receptors on immune cells to initiate a pro-inflammatory response.[5] To prevent excessive inflammation and tissue damage, this signal must be terminated. This is where NTPDases play their crucial role.
NTPDase1 (CD39) and other isoforms hydrolyze ATP sequentially to ADP and then to AMP.[3]
Ecto-5'-nucleotidase (CD73) completes the cascade by hydrolyzing AMP to adenosine.[5]
Adenosine then acts on P1 receptors, which typically mediate anti-inflammatory and immunosuppressive effects.[5] This tightly regulated enzymatic cascade dictates the balance between pro-inflammatory ATP/ADP signaling and anti-inflammatory adenosine signaling.
Pathophysiological Significance of h-NTPDases
Dysregulation of NTPDase activity is implicated in numerous diseases:
Immuno-Oncology: Many tumors overexpress CD39 and CD73, creating an "adenosine halo" that suppresses the activity of cytotoxic T cells and other immune effectors, thereby promoting tumor growth and metastasis.[4]
Thrombosis: NTPDase1 on endothelial cells is a key thromboregulatory factor, breaking down ADP, a potent platelet activator.[6] Impaired NTPDase1 activity can lead to a pro-thrombotic state.
Inflammation & Autoimmune Disorders: The balance of purinergic signaling is critical in modulating immune responses. Targeting NTPDases can help reduce excessive inflammation.[2]
Infectious Diseases: Some parasites utilize NTPDases to modulate the host immune response, making these enzymes potential targets for anti-parasitic drugs.[7]
The Rationale for h-NTPDase Inhibition
By inhibiting NTPDases, particularly in the tumor microenvironment, the goal is to prevent the breakdown of ATP and the subsequent production of immunosuppressive adenosine. This strategy is hypothesized to restore and enhance anti-tumor immunity by:
Increasing the concentration of pro-inflammatory ATP, which can stimulate immune cells.
Reducing the concentration of immunosuppressive adenosine, thereby relieving the brakes on T-cell function.
This makes NTPDase inhibitors, especially those targeting CD39, highly attractive candidates for cancer immunotherapy, potentially in combination with other treatments like checkpoint inhibitors.[4]
The Sulfamoylbenzamide Scaffold: A Promising Avenue for h-NTPDase Inhibition
While various classes of NTPDase inhibitors have been explored, non-nucleotide small molecules like sulfamoylbenzamide derivatives offer advantages in terms of potential oral bioavailability and drug-like properties.[3][8]
Chemical Structure: 4-Methoxy-3-sulfamoylbenzamide
The core structure of this class features a central benzene ring substituted with both a sulfonamide and a carboxamide group. The specific substitutions on these functional groups are critical for determining potency and isoform selectivity.
Caption: Structure of 4-Methoxy-3-sulfamoylbenzamide.
Structure-Activity Relationship (SAR) Insights
While data for the exact 4-Methoxy-3-sulfamoylbenzamide molecule is not publicly available, extensive SAR studies on related derivatives provide critical insights into designing potent and selective inhibitors.[9] The following table summarizes findings for various sulfamoylbenzoic acids and sulfamoyl-benzamides against human (h) NTPDase isoforms.
Data sourced from Afzal et al., RSC Advances, 2023.[9]
Key Causality Insights from SAR:
Isoform Selectivity: Small changes in substitution dramatically alter isoform selectivity. For instance, an N-cyclopropyl group on the sulfonyl moiety of the benzoic acid precursor (2a) confers selectivity for h-NTPDase3.[9]
Role of the Amide Group: Converting the carboxylic acid to a benzamide and varying its N-substituent is a key strategy for modulating potency. The presence of substituted aryl rings on the amide nitrogen (e.g., in 3f, 3i, 3j) appears crucial for potent inhibition, likely by forming key interactions within the enzyme's binding pocket.[10]
Halogenation: The addition of chlorine atoms to the core benzene ring can shift selectivity and enhance potency, as seen in the difference between compounds 2a and 2d.[9]
Experimental Evaluation of h-NTPDase Inhibitory Activity
A robust and reproducible assay is paramount for identifying and characterizing novel inhibitors. The malachite green assay is a widely accepted, self-validating colorimetric method for measuring NTPDase activity.
Core Principle: Malachite Green Assay
This assay quantifies the inorganic phosphate (Pi) released when NTPDases hydrolyze ATP or ADP. The liberated Pi forms a complex with malachite green molybdate, resulting in a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced and, therefore, to the enzyme's activity. By measuring the reduction in color formation in the presence of an inhibitor, we can determine its potency (IC₅₀).[11][12]
Detailed Protocol: In Vitro h-NTPDase Inhibition Assay
This protocol describes a self-validating system for determining the IC₅₀ of a test compound like 4-Methoxy-3-sulfamoylbenzamide.
Reagents and Materials:
Recombinant human NTPDase enzymes (e.g., h-NTPDase1/CD39)
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 5 mM KCl, 60 mM glucose, 0.5 mM CaCl₂.[11]
Substrate Stock: 10 mM ATP or ADP in deionized water.
Test Compound Stock: 10 mM of 4-Methoxy-3-sulfamoylbenzamide in DMSO.
Malachite Green Reagent: Commercially available or prepared fresh.
96-well microplates.
Microplate reader (620-650 nm).
Step-by-Step Methodology:
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in the assay buffer. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" blank.
Enzyme Addition: Add 20 µL of the appropriate h-NTPDase enzyme solution to each well (except the "no enzyme" blank).
Pre-incubation: Add 20 µL of the serially diluted test compound or control solutions to the wells. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the substrate (ATP or ADP, final concentration 1-2 mM) to all wells.[11]
Incubation: Incubate the plate for 20-30 minutes at 37°C. The exact time should be optimized to ensure the reaction is in the linear range.
Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA to each well.[11]
Color Development: Add 100 µL of the Malachite Green reagent to all wells. Allow the color to develop for 15-20 minutes at room temperature.
Measurement: Read the absorbance of the plate at ~630 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the "no enzyme" blank from all other readings.
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow from compound synthesis to IC₅₀ determination.
Therapeutic Potential and Future Directions
The development of potent and selective h-NTPDase inhibitors like those from the sulfamoylbenzamide class opens up significant therapeutic possibilities.
Visualizing the Mechanism of Action in Cancer
Inhibiting NTPDase1/CD39 in the tumor microenvironment (TME) fundamentally alters the balance of purinergic signaling to favor an anti-tumor immune response.
Caption: NTPDase inhibition shifts the TME from immunosuppressive to pro-inflammatory.
Key Challenges and Next Steps
Isoform Selectivity: Achieving selectivity for one NTPDase isoform over others is the greatest challenge.[13] Non-selective inhibition could lead to unintended side effects. Future medicinal chemistry efforts must focus on exploiting subtle differences in the active sites of the isoforms.
Pharmacokinetics: In vivo efficacy requires compounds with good metabolic stability, appropriate half-life, and favorable distribution to the target tissue (e.g., the tumor).
Combination Therapy: The true potential of NTPDase inhibitors may be realized in combination with other immunotherapies. For example, blocking adenosine production could synergize with PD-1/PD-L1 checkpoint inhibitors to achieve a more robust and durable anti-tumor response.[4]
Conclusion
The strategic inhibition of h-NTPDases represents a compelling approach for the treatment of cancer and other diseases. The sulfamoylbenzamide scaffold has been identified as a valuable starting point for the development of novel, potent, and selective small-molecule inhibitors. A representative molecule like 4-Methoxy-3-sulfamoylbenzamide embodies the core structural features of this class. Through the application of robust in-vitro assays, detailed SAR analysis, and intelligent medicinal chemistry design, these compounds can be optimized into clinical candidates. Further research into isoform selectivity and in vivo pharmacology will be critical to translating the promise of h-NTPDase inhibition into effective therapies for patients.
References
de Souza, P. R. M., et al. (2022). E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
Robson, S. C., et al. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance. Purinergic Signalling. Available at: [Link]
Iqbal, J., et al. (2013). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of Medicinal Chemistry. Available at: [Link]
Pinheiro, B. S., et al. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases. Open Exploration. Available at: [Link]
Aftab, H., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 4-Propylsulfonylpiperazines-Based Thiosemicarbazones as Ecto-5'-Nucleotidase and NTPDase Inhibitors. Archiv der Pharmazie. Available at: [Link]
Aftab, H., et al. (2024). Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Aftab, H., et al. (2024). Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Afzal, N., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]
Exelixis Medical Affairs. (2025). Explore Clinical Trials. Exelixis.com. Available at: [Link]
Afzal, N., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]
Chen, Y., et al. (2006). Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine. Journal of Biological Chemistry. Available at: [Link]
Al-Rashida, M., et al. (2024). Ectonucleotidase inhibitors: an updated patent review (2017–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
Meudt, S., et al. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
Afzal, N., et al. (2025). Linear synthesis of sulfamoyl-benzamide derivatives. ResearchGate. Available at: [Link]
Pizzato, M., et al. (2015). Increased NTPDase Activity in Lymphocytes during Experimental Sepsis. Mediators of Inflammation. Available at: [Link]
Iqbal, J., & Al-Rashida, M. (2017). Ectonucleotidase inhibitors: a patent review (2011-2016). Expert Opinion on Therapeutic Patents. Available at: [Link]
Sitkovsky, M., et al. (2020). Targeting Metabolism of Extracellular Nucleotides via Inhibition of Ectonucleotidases CD73 and CD39. Journal of Medicinal Chemistry. Available at: [Link]
Afzal, N., et al. (2019). Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold. Medicinal Chemistry. Available at: [Link]
An In-depth Technical Guide to 4-Methoxy-3-sulfamoylbenzamide Derivatives in Cancer Research
This guide provides a comprehensive technical overview of 4-methoxy-3-sulfamoylbenzamide derivatives, a versatile scaffold in modern oncology research. We will delve into their mechanisms of action, structure-activity re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-methoxy-3-sulfamoylbenzamide derivatives, a versatile scaffold in modern oncology research. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Significant Potential
The 4-methoxy-3-sulfamoylbenzamide core structure has emerged as a privileged scaffold in the design of targeted cancer therapeutics. Its chemical tractability and ability to interact with multiple key biological targets have made it a focal point of extensive research. Derivatives based on this scaffold have demonstrated potent inhibitory activity against a range of targets implicated in tumor progression, including carbonic anhydrases, receptor tyrosine kinases, and crucial signaling pathways. This versatility allows for the development of highly specific inhibitors as well as multi-targeted agents designed to overcome the complexities of cancer biology and drug resistance.
Core Mechanisms of Action in Oncology
The anticancer potential of these derivatives stems from their ability to interfere with fundamental processes that drive cancer cell proliferation, survival, and metastasis. The strategic placement of the methoxy, sulfamoyl, and benzamide groups allows for modifications that can fine-tune their binding affinity and selectivity for various enzymatic and signaling targets.
Inhibition of Carbonic Anhydrases (CAs)
Causality: Tumor microenvironments are often characterized by hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[1][2][3] Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for cancer cell survival in these conditions. They catalyze the hydration of carbon dioxide to bicarbonate and protons, helping to maintain a neutral intracellular pH while acidifying the extracellular milieu, which in turn promotes tumor invasion and metastasis.[1][2][3] The sulfonamide group is a classic zinc-binding moiety, making these derivatives potent inhibitors of these metalloenzymes.[2][4]
Mechanism of Inhibition: The primary sulfonamide moiety (-SO₂NH₂) of the 4-methoxy-3-sulfamoylbenzamide scaffold coordinates with the zinc ion in the active site of carbonic anhydrases, effectively blocking their catalytic activity. This disruption of pH regulation can lead to intracellular acidosis and ultimately, apoptosis of cancer cells.
Caption: Role of CA IX/XII in the tumor microenvironment and its inhibition.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Causality: Receptor tyrosine kinases are critical regulators of cell growth, differentiation, and survival.[4] Aberrant activation of RTKs, such as the c-Mesenchymal-Epithelial Transition factor (c-Met), through mutation, amplification, or overexpression is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[5][6][7] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, motility, and invasion.[6] Therefore, inhibiting c-Met is a key therapeutic strategy.
Mechanism of Inhibition: Derivatives of the 4-methoxy-3-sulfamoylbenzamide scaffold can be designed to act as ATP-competitive inhibitors of the c-Met kinase domain. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways like PI3K/Akt and MAPK/ERK.[7]
Caption: General synthetic workflow for 4-methoxy-3-sulfamoylbenzamide derivatives.
Key Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Causality: This assay is fundamental to determine the potency and selectivity of the synthesized compounds against target CA isoforms (e.g., CA I, II, IX, XII). It measures the inhibition of the CA-catalyzed hydrolysis of a substrate.
Methodology:
Reagents: Purified human CA isozymes, 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., Tris-HCl).
Procedure: An esterase assay is commonly used. The enzyme is pre-incubated with varying concentrations of the inhibitor.
The reaction is initiated by adding the NPA substrate.
The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
Data Analysis: The concentration of inhibitor that causes 50% inhibition (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation (MTT) Assay
Causality: To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
[8]
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
Causality: To confirm that a compound inhibits a specific signaling pathway (e.g., c-Met or STAT3), Western blotting is used to detect changes in the phosphorylation status of key proteins in that pathway. A decrease in the phosphorylated form of a protein indicates successful target engagement and inhibition.
Methodology:
Cell Lysis: Treat cancer cells with the inhibitor for a defined period, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-c-Met or anti-phospho-STAT3).
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and a loading control (e.g., β-actin or GAPDH).
Preclinical and Clinical Landscape
While many 4-methoxy-3-sulfamoylbenzamide derivatives have shown promising results in vitro, their translation to in vivo models and clinical trials is a critical step in drug development.
In Vivo Efficacy: Several studies have demonstrated the in vivo antitumor activity of these derivatives in xenograft models. For example, compound B12, a STAT3 inhibitor, suppressed tumor growth in an MDA-MB-231 xenograft mouse model. [9]Similarly, the dual EGFR/c-Met inhibitor TS-41 showed potent in vivo anticancer efficacy in an A549-P-bearing allograft nude mouse model, with a tumor growth inhibition rate of 55.3%.
[7]* Clinical Trials: While specific compounds with the exact "4-methoxy-3-sulfamoylbenzamide" name are not prominently featured in late-stage clinical trials, the broader class of sulfonamide-containing kinase inhibitors is well-represented. For instance, multi-kinase inhibitors like Cabozantinib, which targets MET and VEGFR2, have been approved for various cancers. [5]The development of these compounds underscores the clinical relevance of targeting the pathways modulated by 4-methoxy-3-sulfamoylbenzamide derivatives. The ongoing search for new oncology drugs is vast, with numerous compounds in various phases of clinical trials.
[10][11][12]
Future Directions and Conclusion
The 4-methoxy-3-sulfamoylbenzamide scaffold represents a highly promising platform for the development of novel anticancer agents. Its proven ability to engage with multiple, clinically relevant targets provides a strong foundation for future research.
Key Future Directions:
Enhancing Selectivity: A major challenge is to design derivatives with high selectivity for specific targets (e.g., CA IX over other CA isoforms, or specific tyrosine kinases) to minimize off-target effects and improve the therapeutic index.
Overcoming Resistance: Developing multi-targeted derivatives or using these compounds in combination therapies could be an effective strategy to combat the development of drug resistance.
Improving Pharmacokinetics: Further optimization of the scaffold is needed to improve drug-like properties such as solubility, oral bioavailability, and metabolic stability.
References
Venkateshappa, C., Rao, G. V., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. Available from: [Link]
Szafrański, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available from: [Link]
Comes, S., et al. (2024). The MET Oncogene: An Update on Targeting Strategies. Pharmaceuticals. Available from: [Link]
Al-Suaily, K. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]
Sia, D., et al. (2021). MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. Cancers. Available from: [Link]
Arnst, C. T., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]
Lee, Y., et al. (2015). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]
Shevchenko, A. O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available from: [Link]
Chen, J., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. Available from: [Link]
Nicholson, B., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
ClinicalTrials.gov. (2021). Thorough ECG (Electrocardiogram) and Drug Interaction Study With Anetumab Ravtansine and Itraconazole. ClinicalTrials.gov. Available from: [Link]
Nicholson, B., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Recondo, G., et al. (2020). Targeting MET Dysregulation in Cancer. Cancer Discovery. Available from: [Link]
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available from: [Link]
Puccetti, L., et al. (2005). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Abd El-Sattar, N. E., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules. Available from: [Link]
Lee, J. H., et al. (2024). Evaluation of changes in the clinical benefits of oncology drugs over time following reimbursement using the ASCO-VF and the ESMO-MCBS. Scientific Reports. Available from: [Link]
UCSD Moores Cancer Center. (2026). UCSD Neoplasms Clinical Trials for 2026. UCSD Moores Cancer Center. Available from: [Link]
Angap, A., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available from: [Link]
Gaponenko, V., et al. (2018). Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available from: [Link]
Johnson & Johnson. (2024). Johnson & Johnson advances leadership in oncology innovation with more than 75 clinical study and real-world presentations at ASCO and EHA. Johnson & Johnson. Available from: [Link]
Szafrański, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available from: [Link]
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. OUCI. Available from: [Link]
ClinicalTrials.gov. (2024). A Study to Learn About the Study Medicine Called PF-08634404 in Combination With Chemotherapy in Adult Participants With Metastatic Colorectal Cancer. ClinicalTrials.gov. Available from: [Link]
Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available from: [Link]
Tu, Z., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. Available from: [Link]
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available from: [Link]
Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Smalley, K. S., et al. (2007). Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma. Cancer Research. Available from: [Link]
An In-Depth Technical Guide to the Pharmacological Profiling of Substituted Sulfamoylbenzamides
Foreword: A Multifaceted Scaffold The substituted sulfamoylbenzamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a remarkable diversity of pharmacological agents. From antiviral and antica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Multifaceted Scaffold
The substituted sulfamoylbenzamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a remarkable diversity of pharmacological agents. From antiviral and anticancer therapeutics to modulators of key physiological pathways, the versatility of this chemical moiety demands a robust and nuanced approach to its pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals, providing not just a series of protocols, but a strategic framework for elucidating the full pharmacological profile of novel substituted sulfamoylbenzamide derivatives. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure data integrity and accelerate the path from discovery to clinical application.
I. Deconvoluting the Target Landscape: The First Crucial Step
Substituted sulfamoylbenzamides have been shown to interact with a wide array of biological targets. Therefore, the initial and most critical phase of pharmacological profiling is to identify the primary mechanism of action. This is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation.
A logical starting point is a combination of in silico modeling and broad-spectrum screening. Computational approaches, such as molecular docking and pharmacophore modeling, can provide initial hypotheses about potential targets based on structural similarities to known ligands. This can be followed by preliminary in vitro screening against a panel of common targets for this scaffold, including but not limited to:
Viral Proteins: Notably, the core protein of the Hepatitis B virus (HBV), where these compounds can act as capsid assembly modulators.
Ectonucleotidases: Such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in purinergic signaling.
Signal Transduction Proteins: A key example is the Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in many cancer signaling pathways.
Enzymes: Carbonic anhydrases are a well-established target class for sulfonamide-containing molecules.
G-Protein Coupled Receptors (GPCRs): The Cannabinoid Receptor 2 (CB2) is a notable example, with agonists from this class showing promise in inflammatory and pain models.
The results from these initial screens will guide the subsequent, more focused, and in-depth pharmacological characterization.
II. In Vitro Pharmacological Profiling: Quantifying Molecular Interactions
Once a primary target or a set of promising targets has been identified, the next step is to quantify the interaction of the substituted sulfamoylbenzamide derivatives with these targets. This involves a suite of in vitro assays designed to measure binding affinity, functional activity, and selectivity.
A. Target Engagement: Measuring Binding Affinity
Determining if and how strongly a compound binds to its target is a fundamental aspect of pharmacological profiling. Radioligand binding assays are a gold-standard technique for this purpose.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human CB2 receptor.
Materials:
HEK-293 cells stably expressing the human CB2 receptor.
[³H]-CP55,940 (a high-affinity radiolabeled cannabinoid agonist).
Test compounds (substituted sulfamoylbenzamides).
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
Scintillation cocktail.
Glass fiber filters.
Cell harvester.
Scintillation counter.
Procedure:
Membrane Preparation: Culture HEK-293-hCB2 cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
Assay Setup: In a 96-well plate, add in the following order:
Binding buffer.
A fixed concentration of [³H]-CP55,940 (typically at its Kd value).
Increasing concentrations of the test compound or a known CB2 ligand (for positive control). For non-specific binding, use a high concentration of a known unlabeled ligand.
Cell membranes.
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Functional Activity: From Binding to Biological Response
Demonstrating that a compound binds to a target is only part of the story. It is crucial to determine whether this binding event leads to a functional response, i.e., whether the compound is an agonist, antagonist, or inverse agonist. The choice of functional assay is entirely dependent on the target class.
This protocol details the assessment of a compound's ability to inhibit the phosphorylation of STAT3 at Tyr705, a key step in its activation.[1]
Materials:
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
HRP-conjugated secondary antibody.
BCA protein assay kit.
SDS-PAGE gels and running buffer.
Transfer buffer and PVDF membrane.
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Chemiluminescent substrate.
Imaging system.
Procedure:
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the substituted sulfamoylbenzamide for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
Separate proteins by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Express the results as a ratio of phospho-STAT3 to total STAT3 to determine the inhibitory effect of the compound.
This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by h-NTPDases, providing a measure of enzyme activity and its inhibition.[2][3]
Materials:
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4).
ATP solution (substrate).
Test compounds.
Malachite Green reagent.
Phosphate standard solution.
96-well microplate.
Microplate reader.
Procedure:
Assay Setup: In a 96-well plate, add:
Assay buffer.
Test compound at various concentrations.
h-NTPDase enzyme.
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
Reaction Initiation: Add the ATP solution to all wells to start the reaction.
Reaction Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.
Reaction Termination and Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development. The reagent forms a colored complex with the liberated inorganic phosphate.
Measurement: After a short incubation (e.g., 10-15 minutes) at room temperature, measure the absorbance at ~620-660 nm using a microplate reader.[3]
Data Analysis: Construct a phosphate standard curve. Calculate the amount of phosphate released in each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the colored product p-nitrophenol, which can be monitored spectrophotometrically.[4]
Materials:
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX).
Acetazolamide (a known CA inhibitor for positive control).
96-well UV-transparent microplate.
Microplate reader capable of kinetic measurements.
Procedure:
Assay Setup: In a 96-well plate, add:
Assay buffer.
Test compound at various concentrations.
CA enzyme solution.
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.[5]
Reaction Initiation: Add the p-NPA solution to all wells.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes).
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
C. Selectivity Profiling: Understanding Off-Target Effects
A crucial aspect of pharmacological profiling is to assess the selectivity of a compound. A highly selective compound is less likely to cause off-target side effects. This is achieved by screening the compound against a panel of related and unrelated targets. For example, a sulfamoylbenzamide identified as a potent CB2 agonist should be tested for its activity at the CB1 receptor to determine its selectivity. Similarly, a STAT3 inhibitor should be profiled against other STAT family members and a panel of kinases to ensure its specificity.
III. In Vivo Pharmacological Evaluation: From the Bench to the Biological System
In vitro assays provide valuable information about the molecular pharmacology of a compound, but they do not fully recapitulate the complexity of a living organism. Therefore, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole-animal model.
A. Efficacy in Disease Models
The choice of the in vivo model depends on the therapeutic indication. For a STAT3 inhibitor intended for cancer therapy, a tumor xenograft model is appropriate.
Materials:
Immunocompromised mice (e.g., nude mice).
Human cancer cell line with activated STAT3 (e.g., MDA-MB-231).
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
Vehicle control.
Calipers for tumor measurement.
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
Treatment: Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
Monitoring:
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
Monitor the body weight of the mice as an indicator of toxicity.
Observe the general health of the animals.
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
Data Analysis:
Plot the mean tumor volume over time for each group.
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Analyze the excised tumors for biomarkers of target engagement (e.g., decreased phospho-STAT3 levels by immunohistochemistry or Western blot).
B. Pharmacokinetic (PK) Profiling: What the Body Does to the Drug
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding the PK profile of a compound is critical for determining its dosing regimen and predicting its in vivo exposure.
Procedure:
Animal Preparation: Acclimatize male Sprague-Dawley rats to the laboratory conditions. Fast the animals overnight before dosing.
Dosing:
Intravenous (IV) Administration: Administer a single bolus dose of the compound via the tail vein to a group of rats. This allows for the determination of clearance and volume of distribution.
Oral (PO) Administration: Administer a single dose of the compound via oral gavage to another group of rats.
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Plot the plasma concentration of the compound versus time for both IV and PO administration.
Use pharmacokinetic software to calculate key parameters such as:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
Half-life (t½): The time required for the plasma concentration to decrease by half.
Area under the curve (AUC): A measure of total drug exposure.
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.
Oral bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
IV. ADME/Tox Profiling: Predicting Drug-like Properties and Safety
In addition to in vivo PK studies, a battery of in vitro assays can be used to predict the ADME and potential toxicity (Tox) of a compound early in the drug discovery process.
A. Absorption: Crossing the Intestinal Barrier
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.[6][7]
Materials:
Caco-2 cells.
Transwell inserts.
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Test compound.
Lucifer yellow (a marker for monolayer integrity).
LC-MS/MS for analysis.
Procedure:
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Also, assess the permeability of Lucifer yellow, which should be low in a well-formed monolayer.
Permeability Assay:
Add the test compound to the apical (A) side of the monolayer.
At various time points, take samples from the basolateral (B) side.
To assess active efflux, also perform the experiment in the B to A direction.
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.
B. Metabolism: In Vitro Metabolic Stability
The metabolic stability of a compound can be assessed by incubating it with liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s).
Procedure:
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human and other species) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
C. Toxicity: Early Safety Assessment
Several in vitro assays can be used to flag potential toxicity issues early on.
Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. The patch-clamp technique is the gold standard for assessing a compound's effect on hERG channels.[8][9][10][11]
Procedure:
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).
Patch-Clamp Recording: Using the whole-cell patch-clamp configuration, record the hERG current in response to a specific voltage protocol.
Compound Application: Apply the test compound at various concentrations and record the effect on the hERG current.
Data Analysis: Determine the concentration-response relationship and calculate the IC₅₀ for hERG inhibition.
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a compound.[12][13][14]
Procedure:
Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
Exposure: Expose the bacteria to the test compound at various concentrations, both with and without the addition of a rat liver extract (S9 fraction) to account for metabolic activation.
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
Incubation: Incubate the plates for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
V. Data Integration and Visualization: Building a Comprehensive Profile
The data generated from these diverse assays must be integrated to build a comprehensive pharmacological profile of each substituted sulfamoylbenzamide derivative. This allows for a holistic assessment of its potential as a drug candidate.
Data Presentation: Summary Tables
Quantitative data should be summarized in clearly structured tables for easy comparison of different compounds.
Compound ID
Target
Assay Type
IC₅₀/Ki (nM)
Selectivity vs. Off-Target
SBA-001
STAT3
p-STAT3 Western Blot
150
>100-fold vs. STAT1
SBA-002
CB2
[³H]-CP55,940 Binding
25
>500-fold vs. CB1
SBA-003
hCA-IX
Enzyme Inhibition
10
50-fold vs. hCA-II
Compound ID
Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio
In Vitro t½ (min)
hERG IC₅₀ (µM)
Ames Test
SBA-001
8.5
1.2
45
>30
Negative
SBA-002
1.2
3.5
15
5.2
Negative
SBA-003
15.2
0.9
>60
>30
Negative
Visualization of Workflows and Pathways
Diagrams are powerful tools for visualizing complex processes and relationships.
Caption: A generalized workflow for the pharmacological profiling of substituted sulfamoylbenzamides.
Caption: Inhibition of the JAK-STAT3 signaling pathway by a substituted sulfamoylbenzamide.
VI. Conclusion: A Roadmap to Success
The pharmacological profiling of substituted sulfamoylbenzamides is a complex but rewarding endeavor. By employing a systematic and hypothesis-driven approach, researchers can effectively elucidate the mechanism of action, quantify the activity, and assess the drug-like properties of these versatile compounds. This guide provides a comprehensive framework and detailed protocols to navigate this process, emphasizing the importance of rigorous experimental design and data interpretation. Ultimately, a thorough pharmacological profile is the cornerstone of successful drug development, paving the way for the translation of promising molecules from the laboratory to the clinic.
VII. References
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]
G-Biosciences. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]
ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]
Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(1), e125. [Link]
Kudryavtsev, I., et al. (2020). Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates. bioRxiv. [Link]
Packianathan, C., et al. (2013). Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators. Journal of Virology, 87(22), 12092-12100. [Link]
ResearchGate. (n.d.). Synthetic route followed for sulfamoyl benzamide derivatives. Retrieved from [Link]
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 167. [Link]
Li, X., et al. (2019). Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2. STAR protocols, 1(3), 100220. [Link]
ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]
Tavelin, S., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]
ResearchGate. (2025). A Preparative Purification Process for Recombinant Hepatitis B Core Antigen Using Online Capture by Expanded Bed Adsorption Followed by Size-Exclusion Chromatography. Retrieved from [Link]
Seefeldt, L. C., et al. (2016). Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds. Analytical Biochemistry, 515, 29-35. [Link]
National Center for Biotechnology Information. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]
Google Patents. (n.d.). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use. Retrieved from
YouTube. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. Retrieved from [Link]
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Wang, Y., et al. (2021). Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy. International Journal of Molecular Sciences, 22(21), 11956. [Link]
Caco2 assay protocol. (n.d.). Retrieved from [Link]
MDPI. (n.d.). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Retrieved from [Link]
EUbOPEN. (2021). Protocol for Malachite Green. Retrieved from [Link]
ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
MDPI. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
Moltox. (n.d.). Salmonella Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
Corning. (n.d.). Preparation of 21-Day Caco-2 Cell Monolayers for Falcon® 96 Multiwell Insert Systems. Retrieved from [Link]
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
Xenometrix. (n.d.). Ames II Short Procedure. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
University of Cambridge. (n.d.). In vitro pharmacology: receptor antagonism. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
PubMed. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Retrieved from [Link]
Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
Wikipedia. (n.d.). Schild equation. Retrieved from [Link]
ResearchGate. (2015). How exactly should I prepare S-9 Rat Liver Cells for the Ames Test?. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]
MDPI. (n.d.). The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats. Retrieved from [Link]
Application Note: A Validated RP-HPLC Method for Purity Determination of 4-Methoxy-3-sulfamoylbenzamide
Abstract This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-Met...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-Methoxy-3-sulfamoylbenzamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring optimal separation of the main component from potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
4-Methoxy-3-sulfamoylbenzamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those in the sulfonamide class of drugs. The purity of this starting material is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and accurate analytical method is therefore essential to quantify the compound and detect any impurities that may have been introduced during synthesis or degradation.
High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[1] This note describes the development and validation of an RP-HPLC method designed to serve as a primary quality control tool for 4-Methoxy-3-sulfamoylbenzamide. The choices of column, mobile phase, and detection parameters were strategically selected to achieve a balance between resolution, sensitivity, and analysis time. The method's suitability for its intended purpose is rigorously demonstrated through a comprehensive validation study.[2]
Experimental Design & Rationale
Instrumentation and Consumables
HPLC System: A quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector is recommended. The system should be equipped with a column thermostat and an autosampler for precision and reproducibility.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the core of the separation.
Rationale: C18 (octadecylsilane) columns are highly versatile nonpolar stationary phases ideal for retaining and separating moderately polar to nonpolar analytes like sulfonamides from aqueous/organic mobile phases.[3] The 250 mm length provides the necessary theoretical plates for high-resolution separation of closely related impurities.
Chemicals & Reagents:
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
Orthophosphoric Acid (AR Grade)
Water (HPLC Grade or Milli-Q)
4-Methoxy-3-sulfamoylbenzamide Reference Standard (Authenticated)
Chromatographic Conditions
The method was optimized to ensure a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
Parameter
Setting
Rationale
Stationary Phase
C18, 250 x 4.6 mm, 5 µm
Provides excellent resolving power for aromatic compounds and related substances.[4]
Mobile Phase A
25 mM Potassium Phosphate Buffer (pH 3.0)
The aqueous buffer controls the ionization state of the analyte and impurities, ensuring consistent retention times. A pH of 3.0 suppresses the ionization of the sulfonamide group, leading to better peak shape and retention on the C18 column.
Mobile Phase B
Acetonitrile
A common organic modifier in RP-HPLC, providing good elution strength for the analyte.[5]
A gradient program is essential for eluting any highly retained impurities while ensuring the main peak is well-resolved from early-eluting compounds. The re-equilibration step ensures the system is ready for the next injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[6]
Column Temperature
30 °C
Maintaining a constant column temperature minimizes fluctuations in retention time and improves peak shape.
Detection Wavelength
270 nm
Selected based on the UV absorbance maximum of the benzamide chromophore, providing high sensitivity for the main analyte and related impurities.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Diluent
Mobile Phase A / Mobile Phase B (80:20 v/v)
Using a diluent similar in composition to the initial mobile phase ensures good peak shape and avoids solvent effects.
Protocols and Methodologies
Preparation of Solutions
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
Mobile Phase B (Acetonitrile):
Use HPLC-grade acetonitrile directly.
Filter through a 0.45 µm nylon membrane filter and degas before use.
Reference Standard Solution (0.1 mg/mL):
Accurately weigh approximately 10 mg of 4-Methoxy-3-sulfamoylbenzamide Reference Standard into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to cool to room temperature and dilute to the mark with diluent.
Sample Solution (0.5 mg/mL):
Accurately weigh approximately 25 mg of the 4-Methoxy-3-sulfamoylbenzamide sample into a 50 mL volumetric flask.
Prepare the solution following steps 2 and 3 of the Reference Standard preparation.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[7] This is achieved by performing five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below.[8]
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 1.5
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
≥ 2000
Indicates the efficiency of the column and its ability to produce sharp peaks.
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision and reproducibility of the injector and detector.
Analytical Procedure
Equilibrate the HPLC system with the mobile phase composition at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (diluent) to ensure no interfering peaks are present.
Perform five replicate injections of the Reference Standard Solution to conduct the System Suitability Test.
Inject the sample solutions in duplicate.
Calculate the purity of the sample using the area percent method.
Calculation:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10]
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo (if applicable). The chromatograms showed no interfering peaks at the retention time of 4-Methoxy-3-sulfamoylbenzamide, confirming the method's ability to assess the analyte unequivocally.
Linearity
Linearity was evaluated over a concentration range of 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999, indicating a strong linear relationship.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the reference standard into a sample matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable limits for a purity assay.
Precision
Repeatability (Intra-day Precision): Six replicate preparations of the same sample were analyzed. The Relative Standard Deviation (%RSD) of the purity results was ≤ 1.0%.
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of results was ≤ 2.0%.
Robustness
The method's robustness was tested by making deliberate small variations in key parameters:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
In all cases, the system suitability parameters were met, and the purity results were not significantly affected, demonstrating the method's reliability under varied conditions.
Workflow and Data Visualization
The overall analytical process is summarized in the workflow diagram below.
Caption: HPLC analysis workflow from preparation to reporting.
A conceptual chromatogram illustrates the desired separation of the main analyte from potential impurities.
Caption: Conceptual separation of the main peak and impurities.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable, accurate, and robust system for the purity determination of 4-Methoxy-3-sulfamoylbenzamide. It meets all the validation criteria set forth by ICH guidelines, confirming its suitability for routine use in a quality control environment. The method's specificity and high resolving power ensure that accurate purity assessments can be made, contributing to the overall quality assurance of pharmaceutical manufacturing processes.
References
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
SIELC. (n.d.). Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. Available at: [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]
National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Human Metabolome Database. (2017). Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929). Available at: [Link]
National Institutes of Health (NIH). (n.d.). 4-Methoxybenzenesulfonamide. PubChem. Available at: [Link]
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]
Rasayan Journal. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available at: [Link]
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]
National Institutes of Health (NIH). (n.d.). 4-Methoxybenzamide. PubChem. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Determination of 4-hydroxy-3-methoxymandelic acid in urine using HPLC with electrochemical detection. PubMed. Available at: [Link]
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
National Institutes of Health (NIH). (n.d.). 3-Methoxy-4-methylbenzamide. PubChem. Available at: [Link]
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available at: [Link]
National Institutes of Health (NIH). (n.d.). 4-methoxy-N-phenylbenzamide. PubChem. Available at: [Link]
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
National Institutes of Health (NIH). (n.d.). 4-methoxy-N-methylbenzamide. PubChem. Available at: [Link]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
Application Note: 1H and 13C NMR Characterization of 4-Methoxy-3-sulfamoylbenzamide
Abstract This comprehensive application note provides a detailed guide to the characterization of 4-Methoxy-3-sulfamoylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed guide to the characterization of 4-Methoxy-3-sulfamoylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for the expected spectral features, provides detailed experimental protocols for sample preparation and data acquisition, and presents an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure technical accuracy and practical utility.
Introduction: The Structural Elucidation Challenge
4-Methoxy-3-sulfamoylbenzamide is a substituted aromatic compound featuring a trifecta of functional groups—a methoxy group, a sulfamoyl group (-SO₂NH₂), and a benzamide group (-CONH₂)—that dictate its chemical and pharmacological properties. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] Accurate structural confirmation and purity assessment are critical milestones in the synthesis and quality control of such molecules. NMR spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of organic compounds in solution.
This guide delves into the specific NMR characteristics of 4-Methoxy-3-sulfamoylbenzamide, explaining how the electronic environment shaped by its functional groups translates into a unique magnetic resonance fingerprint.
Theoretical Framework: Predicting the NMR Spectrum
The chemical shifts (δ) and coupling patterns in the NMR spectrum of 4-Methoxy-3-sulfamoylbenzamide are governed by the interplay of electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, it increases electron density at the ortho and para positions. This shielding effect causes the attached protons and carbons to resonate at a lower chemical shift (upfield).
Sulfamoyl Group (-SO₂NH₂): A strong electron-withdrawing group (EWG) through induction, it deshields the ortho and para positions, shifting their signals downfield.
Benzamide Group (-CONH₂): Also an electron-withdrawing group, it contributes to the overall deshielding of the aromatic ring.
This combination of competing electronic effects leads to a distinct and predictable pattern in the aromatic region of the NMR spectrum.
Experimental Protocol: Acquiring High-Quality NMR Data
This section provides a self-validating protocol for the preparation and analysis of a 4-Methoxy-3-sulfamoylbenzamide sample.
Materials and Equipment
4-Methoxy-3-sulfamoylbenzamide sample
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)
High-quality 5 mm NMR tubes
Vortex mixer
Pipettes
NMR Spectrometer (e.g., 500 MHz)
Step-by-Step Sample Preparation
Sample Weighing: Accurately weigh 10-15 mg of the 4-Methoxy-3-sulfamoylbenzamide sample directly into a clean, dry vial.
Solvent Selection: DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar compounds like sulfonamides and its ability to allow for the observation of exchangeable protons (from -NH₂ groups).[2][3]
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Use a vortex mixer to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.
Transfer to NMR Tube: Carefully transfer the solution into a high-quality NMR tube. Avoid any particulate matter. The sample height should be approximately 4-5 cm.
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Workflow
The following workflow is recommended for a comprehensive characterization using a 500 MHz NMR spectrometer.
Figure 1: Standard workflow for NMR data acquisition and processing.
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum
The anticipated ¹H NMR spectrum of 4-Methoxy-3-sulfamoylbenzamide in DMSO-d₆ is characterized by distinct signals corresponding to each type of proton.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H-5
~7.30
Doublet (d)
1H
~8.7
Coupled to H-6. Shielded by the ortho-methoxy group.
H-6
~8.15
Doublet of Doublets (dd)
1H
~8.7, ~2.2
Coupled to H-5 and H-2. Deshielded by the para-amide and ortho-sulfamoyl groups.
H-2
~8.35
Doublet (d)
1H
~2.2
Coupled to H-6. Strongly deshielded by the ortho-sulfamoyl and para-methoxy groups.
-OCH₃
~3.95
Singlet (s)
3H
N/A
Characteristic chemical shift for an aryl methoxy group.
-SO₂NH₂
~7.15
Singlet (s, broad)
2H
N/A
Exchangeable protons; signal may be broad.
-CONH₂
~7.50 & ~8.00
Two Singlets (s, broad)
2H
N/A
Exchangeable protons; may appear as two distinct broad signals due to hindered rotation.
Rationale for Aromatic Splitting Pattern: The three aromatic protons (H-2, H-5, H-6) form an AMX spin system.
H-5 is coupled only to H-6 (ortho coupling), resulting in a doublet.
H-6 is coupled to both H-5 (ortho coupling, large J value) and H-2 (meta coupling, small J value), resulting in a doublet of doublets.
H-2 is coupled only to H-6 (meta coupling), appearing as a doublet with a small coupling constant.
Application Notes and Protocols for Determining the Biological Activity of 4-Methoxy-3-sulfamoylbenzamide
Introduction: Unveiling the Therapeutic Potential of 4-Methoxy-3-sulfamoylbenzamide The sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic ap...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of 4-Methoxy-3-sulfamoylbenzamide
The sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications. 4-Methoxy-3-sulfamoylbenzamide, a compound belonging to this esteemed class, holds significant promise for targeted therapeutic intervention. The presence of the sulfonamide group strongly suggests a potential inhibitory action against carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes critical to physiological pH regulation, CO2 transport, and various biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for drug development.
Furthermore, the structural characteristics of 4-Methoxy-3-sulfamoylbenzamide bear resemblance to inhibitors of the Solute Carrier 4 (SLC4) family of bicarbonate transporters, such as SLC4A4. These transporters are vital for maintaining intracellular and systemic pH homeostasis, and their modulation presents a therapeutic avenue for conditions like cystic fibrosis.
This comprehensive guide provides detailed, validated protocols for the biological characterization of 4-Methoxy-3-sulfamoylbenzamide. We present a primary biochemical assay to determine its inhibitory activity against a key carbonic anhydrase isoform, CA II. Additionally, we outline a secondary cell-based functional assay to investigate its potential modulatory effects on the SLC4A4 bicarbonate transporter. These protocols are designed to be robust and reproducible, enabling researchers to accurately profile the biological activity of this promising compound.
Primary Biological Assay: In Vitro Inhibition of Carbonic Anhydrase II (CA II)
Scientific Rationale: The most common and direct method to assess the activity of potential carbonic anhydrase inhibitors is through an in vitro enzymatic assay. This protocol utilizes the esterase activity of CA II, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol. The rate of formation of the yellow-colored p-nitrophenol is directly proportional to the enzyme's activity and can be monitored spectrophotometrically. The presence of an inhibitor, such as 4-Methoxy-3-sulfamoylbenzamide, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency (IC50).
Visualizing the CA II Inhibition Assay Workflow
Caption: Workflow for the colorimetric in vitro carbonic anhydrase II inhibition assay.
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Preparation of Reagents:
Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
Prepare a stock solution of CA II in Assay Buffer. The final concentration in the well should be optimized for a linear reaction rate.
Prepare a stock solution of 4-Methoxy-3-sulfamoylbenzamide in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 nM to 100 µM).
Prepare a stock solution of Acetazolamide in DMSO and create a similar serial dilution series.
Assay Reaction:
In a 96-well microplate, add 180 µL of Assay Buffer to each well.
Add 10 µL of the diluted 4-Methoxy-3-sulfamoylbenzamide, Acetazolamide, or DMSO (vehicle control) to the appropriate wells.
Add 10 µL of the CA II enzyme solution to all wells except the blank (add 10 µL of Assay Buffer to the blank wells).
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration will be 1 mM[2].
Measurement:
Immediately place the microplate in a reader pre-set to 25°C.
Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes[2].
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
Subtract the rate of the blank from all other readings.
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results and Data Presentation
The inhibitory activity of 4-Methoxy-3-sulfamoylbenzamide against CA II can be compared to the known inhibitor, Acetazolamide.
Scientific Rationale: To investigate the off-target effects or alternative mechanisms of action of 4-Methoxy-3-sulfamoylbenzamide, a cell-based assay for the SLC4A4 bicarbonate transporter is employed. This assay utilizes HEK-293 cells engineered to overexpress SLC4A4. The activity of this transporter is monitored by measuring changes in intracellular pH (pHi) using the fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM)[4][5]. BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent, allowing for ratiometric measurement of pHi. Inhibition of SLC4A4 by 4-Methoxy-3-sulfamoylbenzamide will impair the cell's ability to recover from an acid load, a change that can be quantified by monitoring the BCECF fluorescence ratio.
Visualizing the SLC4A4 Inhibition Assay Principle
Caption: Principle of the cell-based SLC4A4 inhibition assay.
Fluorescence microplate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm
Procedure:
Cell Preparation:
Seed SLC4A4-expressing HEK-293 cells and wild-type HEK-293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
Dye Loading:
Wash the cells with HBS.
Prepare a loading solution of 3 µM BCECF-AM in HBS.
Add the loading solution to the cells and incubate at 37°C for 30 minutes[5].
Wash the cells three times with HBS to remove extracellular dye.
Inhibitor Treatment:
Add HBS containing various concentrations of 4-Methoxy-3-sulfamoylbenzamide, S0859, or DMSO (vehicle control) to the cells.
Incubate at room temperature for 10-15 minutes.
Intracellular Acidification and pHi Measurement:
Induce an intracellular acid load using the NH4Cl prepulse technique. Briefly, expose cells to a solution containing NH4Cl, followed by its removal, which causes a rapid drop in pHi.
Immediately after inducing the acid load, begin monitoring the fluorescence intensity at an emission wavelength of 535 nm, with excitation alternating between 490 nm (pH-sensitive) and 440 nm (isosbestic point).
Record the fluorescence ratio (490 nm / 440 nm) over time to measure the rate of pHi recovery.
Calibration:
At the end of each experiment, perform an in situ calibration by exposing the cells to a high potassium buffer containing nigericin at a range of known pH values (e.g., 6.0 to 8.0) to generate a calibration curve of fluorescence ratio versus pHi[4].
Data Analysis:
Convert the fluorescence ratios to pHi values using the calibration curve.
Determine the initial rate of pHi recovery for each condition.
Calculate the percentage of inhibition of pHi recovery for each concentration of the test compound.
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Expected Results and Data Presentation
The inhibitory effect of 4-Methoxy-3-sulfamoylbenzamide on SLC4A4-mediated pHi recovery can be quantified and compared to the known inhibitor S0859.
The protocols detailed in this application note provide a robust framework for the comprehensive biological evaluation of 4-Methoxy-3-sulfamoylbenzamide. The primary in vitro carbonic anhydrase inhibition assay offers a direct and high-throughput method to quantify the compound's potency against a key enzymatic target. The secondary cell-based SLC4A4 transporter assay provides valuable insights into the compound's selectivity and potential alternative mechanisms of action. By employing these validated methodologies, researchers can effectively characterize the bioactivity of 4-Methoxy-3-sulfamoylbenzamide, paving the way for its further development as a potential therapeutic agent.
References
A Protocol for Measurement of Intracellular pH. (2014). Journal of Visualized Experiments. [Link]
Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies. [Link]
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Lat. Am. J. Pharm.. [Link]
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2020). MDPI. [Link]
New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad. [Link]
Membrane potential based assay for SLC22A4 using HEK-293 SLC22A4 OE cells. (2022). Zenodo. [Link]
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (2019). PMC. [Link]
Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. (2007). PubMed. [Link]
Inhibition of the sodium-dependent HCO3- transporter SLC4A4, produces a cystic fibrosis-like airway disease phenotype. (2022). eLife. [Link]
Inhibition of monocarboxylate transporter by N-cyanosulphonamide S0859. (2015). PubMed. [Link]
NBCe1 as a Model Carrier for Understanding the Structure-Function Properties of Na+-Coupled SLC4 Transporters in Health and Disease. (2016). PMC. [Link]
A novel I551F variant of the Na+/HCO3− cotransporter NBCe1-A shows reduced cell surface expression, resulting in diminished transport activity. (2018). American Journal of Physiology-Cell Physiology. [Link]
Inhibition of monocarboxylate transporter by N-cyanosulphonamide S0859. (2015). ResearchGate. [Link]
A novel mutant Na+/HCO3− cotransporter NBCe1 in a case of compound‐heterozygous inheritance of proximal renal tubular acidosis. (2016). The Journal of Physiology. [Link]
A rapid method for measuring intracellular pH using BCECF-AM. (2002). PubMed. [Link]
S0859, an N-cyanosulphonamide inhibitor of sodium-bicarbonate cotransport in the heart. (2008). British Journal of Pharmacology. [Link]
Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (1988). PubMed. [Link]
Application Notes and Protocols: In Vivo Experimental Design for Testing 4-Methoxy-3-sulfamoylbenzamide Efficacy
Introduction: Unveiling the Therapeutic Potential of 4-Methoxy-3-sulfamoylbenzamide 4-Methoxy-3-sulfamoylbenzamide is a small molecule belonging to the sulfonamide class of compounds. Structurally, it possesses the chara...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of 4-Methoxy-3-sulfamoylbenzamide
4-Methoxy-3-sulfamoylbenzamide is a small molecule belonging to the sulfonamide class of compounds. Structurally, it possesses the characteristic sulfamoyl group (-SO₂NH₂) which is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various isoforms of CA are involved in a multitude of physiological processes, and their dysregulation is implicated in several pathologies. Consequently, CA inhibitors are utilized as therapeutic agents for conditions such as glaucoma, epilepsy, and as diuretics.[1][2][3]
Given the structural features of 4-Methoxy-3-sulfamoylbenzamide, it is hypothesized to function as a carbonic anhydrase inhibitor. However, its specific isoform selectivity, in vivo efficacy, pharmacokinetic profile, and safety are yet to be determined. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo experimental plan to elucidate the therapeutic potential of 4-Methoxy-3-sulfamoylbenzamide. The proposed studies are designed to be self-validating, with each phase of testing informing the next, ensuring a logical and resource-efficient preclinical evaluation.
Phase 1: Foundational In Vivo Characterization
Before embarking on specific efficacy studies, it is imperative to establish the foundational pharmacokinetic and safety profile of 4-Methoxy-3-sulfamoylbenzamide. This initial phase will determine the appropriate dosing, formulation, and potential liabilities of the compound.
Acute Toxicity and Dose Range Finding Study
The primary objective of this study is to determine the maximum tolerated dose (MTD) and to identify a preliminary safety profile of 4-Methoxy-3-sulfamoylbenzamide. This information is crucial for selecting appropriate dose levels for subsequent efficacy and pharmacokinetic studies.
Protocol: Acute Toxicity Study in Rodents
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group per sex).
Dosing: Administer single escalating doses of 4-Methoxy-3-sulfamoylbenzamide via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A suggested starting dose could be 10 mg/kg, with subsequent doses increasing by a factor of 2 or 3 (e.g., 30, 100, 300, 1000 mg/kg). A vehicle control group should be included.
Observation Period: 14 days.
Parameters to Monitor:
Mortality and morbidity (twice daily).
Clinical signs of toxicity (daily), including changes in behavior, appearance, and physiological functions.
Body weight (pre-dose, and on days 1, 3, 7, and 14).
At the end of the study, perform gross necropsy on all animals.
Parameter
Measurement Frequency
Purpose
Mortality/Morbidity
Twice Daily
To determine the lethal dose and immediate adverse effects.
Clinical Observations
Daily
To identify signs of toxicity such as lethargy, ataxia, or changes in respiration.[1]
Body Weight
Pre-dose, Days 1, 3, 7, 14
To assess general health and identify potential systemic toxicity.
Gross Necropsy
Day 14
To identify any macroscopic organ abnormalities.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-Methoxy-3-sulfamoylbenzamide is fundamental to designing effective dosing regimens for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling (n=3-4 per group).[4][5]
Dosing: Administer a single intravenous (IV) bolus (e.g., 1-2 mg/kg) and a single oral (PO) dose (e.g., 10-20 mg/kg) of 4-Methoxy-3-sulfamoylbenzamide. The oral dose should be based on the results of the acute toxicity study.
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
Analysis: Analyze plasma concentrations of 4-Methoxy-3-sulfamoylbenzamide using a validated analytical method (e.g., LC-MS/MS).
PK Parameters to Calculate:
Clearance (CL)
Volume of distribution (Vd)
Half-life (t½)
Maximum concentration (Cmax)
Time to maximum concentration (Tmax)
Area under the curve (AUC)
Oral bioavailability (%F)
PK Parameter
Description
Significance
Cmax
The maximum plasma concentration achieved after dosing.
Indicates the extent of absorption and potential for acute effects.
Tmax
The time at which Cmax is observed.
Provides information on the rate of absorption.[5]
AUC
The total drug exposure over time.
A measure of the overall bioavailability of the drug.[5]
t½
The time required for the plasma concentration to decrease by half.
Determines the dosing interval required to maintain therapeutic concentrations.[4]
%F
The fraction of the orally administered dose that reaches systemic circulation.
Crucial for determining the oral dose needed to achieve therapeutic exposure.[4]
Phase 2: Efficacy Evaluation in Disease Models
Based on the established function of sulfonamides as carbonic anhydrase inhibitors, the following in vivo models are proposed to evaluate the efficacy of 4-Methoxy-3-sulfamoylbenzamide in relevant therapeutic areas.
Carbonic anhydrase inhibitors are a mainstay in glaucoma therapy as they reduce the production of aqueous humor, thereby lowering intraocular pressure.[2]
Protocol: Adrenaline-Induced Ocular Hypertension in Rats
Animal Model: Male Wistar or Sprague-Dawley rats.
Induction of Ocular Hypertension: Administer adrenaline hydrochloride intraperitoneally to induce a transient but significant increase in IOP.
Experimental Groups:
Vehicle Control
4-Methoxy-3-sulfamoylbenzamide (at least 3 dose levels, administered topically or systemically)
Positive Control (e.g., Dorzolamide, a topical CA inhibitor)
IOP Measurement: Measure IOP using a tonometer at baseline and at various time points after drug administration.
Primary Endpoint: Reduction in IOP compared to the vehicle control group.
Caption: Workflow for assessing the efficacy of 4-Methoxy-3-sulfamoylbenzamide in a rat model of glaucoma.
Certain carbonic anhydrase isoforms, particularly CA II and CA VII, are implicated in neuronal excitability, and their inhibition can produce anticonvulsant effects.[3][6]
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Animal Model: Male CD-1 or Swiss Webster mice.[6][7]
Experimental Groups:
Vehicle Control
4-Methoxy-3-sulfamoylbenzamide (at least 3 dose levels, administered orally or IP)
Positive Control (e.g., Phenytoin)
Procedure:
Administer the test compound or controls.
At the time of predicted peak effect (determined from PK studies), induce seizures by delivering a maximal electrical stimulus via corneal or ear-clip electrodes.
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
Primary Endpoint: The dose of 4-Methoxy-3-sulfamoylbenzamide that protects 50% of the animals from the tonic hindlimb extension (ED₅₀).
Caption: Step-by-step protocol for the Maximal Electroshock (MES) seizure test.
Diuretic Activity Model
The founding therapeutic application of many sulfonamides was their diuretic effect, mediated by the inhibition of carbonic anhydrase in the renal tubules.[1]
Protocol: Diuretic and Saluretic Activity in Rats
Animal Model: Male Wistar or Sprague-Dawley rats.
Pre-treatment: Animals are fasted overnight with free access to water. Administer a saline load (e.g., 25 mL/kg, p.o.) to ensure a uniform state of hydration.
Experimental Groups:
Vehicle Control (Saline)
4-Methoxy-3-sulfamoylbenzamide (at least 3 dose levels, administered orally)
Positive Control (e.g., Hydrochlorothiazide or Furosemide)[8]
Urine Collection: Place individual rats in metabolic cages and collect urine over a period of 5 or 24 hours.[8][9]
Parameters to Measure:
Total urine volume.
Urine electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.
Primary Endpoints:
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
Saluretic activity: Excretion of Na⁺, K⁺, and Cl⁻ compared to the control group.
Treatment Group
Expected Urine Volume
Expected Na⁺ Excretion
Expected K⁺ Excretion
Vehicle Control
Baseline
Baseline
Baseline
4-Methoxy-3-sulfamoylbenzamide (Low Dose)
Increased
Increased
Increased
4-Methoxy-3-sulfamoylbenzamide (Mid Dose)
Further Increased
Further Increased
Further Increased
4-Methoxy-3-sulfamoylbenzamide (High Dose)
Markedly Increased
Markedly Increased
Markedly Increased
Positive Control (e.g., Furosemide)
Markedly Increased
Markedly Increased
Markedly Increased
Phase 3: Pharmacodynamic (PD) and Target Engagement Studies
To confirm that the observed in vivo effects are due to the intended mechanism of action (i.e., carbonic anhydrase inhibition), a pharmacodynamic study is recommended.
Protocol: Ex Vivo Carbonic Anhydrase Activity Assay
Animal Model: Male Sprague-Dawley rats.
Dosing: Administer a single effective dose of 4-Methoxy-3-sulfamoylbenzamide (determined from efficacy studies).
Tissue Collection: At various time points post-dosing, collect tissues rich in carbonic anhydrase, such as red blood cells and kidney.
Assay: Prepare tissue lysates and measure carbonic anhydrase activity using a colorimetric or electrometric assay.
Primary Endpoint: A time-dependent decrease in carbonic anhydrase activity in the tissues of treated animals compared to vehicle-treated controls. This will establish a relationship between drug exposure and target engagement.
Concluding Remarks
The in vivo experimental design detailed in this application note provides a comprehensive and systematic approach to evaluate the therapeutic potential of 4-Methoxy-3-sulfamoylbenzamide. By progressing through foundational characterization, efficacy testing in relevant disease models, and mechanistic validation, researchers can generate a robust data package to support further development of this promising compound. It is crucial to adhere to ethical guidelines for animal research and to employ appropriate statistical analyses to ensure the validity and reproducibility of the findings.
References
Al-Bayati, M. F., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemistry, 2021, 1-10. [Link]
Gudmundsson, A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1797-1801. [Link]
Teshale, A., et al. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Evidence-Based Complementary and Alternative Medicine, 2020, 8891543. [Link]
Pérez de Lara, M. J., et al. (2014). Animal models of glaucoma. Journal of Ophthalmology, 2014, 794674. [Link]
Singh, S. M., et al. (2012). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Journal of Pharmacology and Experimental Therapeutics, 343(1), 116-128. [Link]
Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 21(18), 6828. [Link]
Supuran, C. T. (2004). Designing of novel carbonic anhydrase inhibitors and activators. Current Medicinal Chemistry, 11(7), 825-842. [Link]
Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1812-1818. [Link]
Sultana, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]
de Graaf, R. A., et al. (2019). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites, 9(10), 209. [Link]
White, H. S., & Barker-Haliski, M. L. (2021). Animal Models of Pharmacoresistant Epilepsy. In Antiepileptic Drug Development (pp. 141-158). Oxford University Press. [Link]
Raval, K. Y., & Patel, K. N. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. International Journal of Pharmaceutical Sciences and Research, 14(5), 2329-2335. [Link]
Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(11-12), 1025-1035. [Link]
Al-Humayyd, M. S. (2023). Glaucoma Animal Models beyond Chronic IOP Increase. International Journal of Molecular Sciences, 24(17), 13395. [Link]
Taha, E. A., & Al-Badr, A. A. (2017). Antimicrobial sulfonamide drugs. ResearchGate. [Link]
Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC. [Link]
National Center for Biotechnology Information (n.d.). 4-Methoxybenzamide. PubChem. [Link]
Al-Humayyd, M. S. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? Expert Opinion on Drug Discovery, 18(12), 1287-1300. [Link]
White, H. S. (2012). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 101(1-2), 1-8. [Link]
Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7083. [Link]
Lehr, D. (1957). Clinical toxicity of sulfonamides. Annals of the New York Academy of Sciences, 69(3), 417-447. [Link]
Raval, K. Y., & Patel, K. N. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]
Kumar, A., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry, 64(7), 3966-3983. [Link]
Mikheytseva, I. N., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(4), 1-9. [Link]
Sharma, S., & Upadhyay, N. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 525-532. [Link]
Raval, K. Y., & Patel, K. N. (2020). A review on screening models for diuretic agents. Systematic Reviews in Pharmacy, 11(9), 834-839. [Link]
Shafiq, Z., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(48), 31213-31226. [Link]
Al-Obaid, A. M., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Infection and Public Health, 11(4), 441-447. [Link]
Maren, T. H. (1976). Use of inhibitors in physiological studies of carbonic anhydrase. Federation Proceedings, 35(11), 2125-2130. [Link]
National Center for Biotechnology Information (n.d.). Indapamide. PubChem. [Link]
Parkkila, S., et al. (2001). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 98(13), 7411-7416. [Link]
Raval, K. Y., & Patel, K. N. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6. [Link]
Nocentini, A., & Supuran, C. T. (2019). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 14(10), 1049-1062. [Link]
Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. [Link]
Chen, Z., et al. (2022). Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. International Journal of Molecular Sciences, 23(19), 11849. [Link]
Cleveland Clinic. (2022, February 26). Sulfonamides. [Link]
Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9573. [Link]
Lednicer, D. (2018). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. [Link]
Wang, S., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113437. [Link]
Technical Support Center: Synthesis of 4-Methoxy-3-sulfamoylbenzamide
Welcome to the technical support center for the synthesis of 4-Methoxy-3-sulfamoylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Methoxy-3-sulfamoylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.
Introduction
4-Methoxy-3-sulfamoylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield of this compound with good purity is crucial for the efficiency of subsequent reactions. This guide provides a reliable, two-step synthetic protocol starting from the readily available 4-methoxybenzoic acid and offers solutions to common issues that may arise during the synthesis.
Proposed Synthetic Pathway
The synthesis of 4-Methoxy-3-sulfamoylbenzamide can be efficiently achieved in two main steps:
Chlorosulfonation of 4-methoxybenzoic acid to form the key intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid.
Amination of the sulfonyl chloride and the carboxylic acid moieties to yield the final product, 4-Methoxy-3-sulfamoylbenzamide.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: My yield of 3-(chlorosulfonyl)-4-methoxybenzoic acid in Step 1 is very low. What are the likely causes?
A1: Low yield in the chlorosulfonation step can be attributed to several factors:
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of chlorosulfonic acid (3-5 equivalents) and that the reaction is stirred for an adequate amount of time (2-4 hours) after the initial exothermic phase.
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all your glassware is scrupulously dry to prevent decomposition of the reagent.
Suboptimal Temperature Control: While the initial addition needs to be cold to control the exotherm, allowing the reaction to proceed at room temperature for a period can help drive it to completion.
Product Loss During Workup: The product is precipitated by quenching the reaction mixture on ice. If too much water is used, or if the product has some solubility, yields could be lower. Ensure the mixture is sufficiently cold to maximize precipitation before filtration.
Q2: During the addition of chlorosulfonic acid, the reaction mixture turned dark. Is this normal?
A2: Some color change is expected, but a very dark or black mixture could indicate charring due to an uncontrolled exotherm. This can happen if the chlorosulfonic acid is added too quickly or if the cooling is insufficient. This side reaction will reduce your yield and purity. To avoid this, ensure slow, dropwise addition of the acid and maintain the reaction temperature below 10 °C.
Q3: I am having trouble converting the carboxylic acid to the acid chloride in Step 2. How can I improve this?
A3: The conversion of a carboxylic acid to an acid chloride using thionyl chloride is generally efficient. If you are facing issues, consider the following:
Purity of Starting Material: Ensure your 3-(chlorosulfonyl)-4-methoxybenzoic acid from Step 1 is as dry as possible. Any residual water will consume the thionyl chloride.
Freshness of Thionyl Chloride: Thionyl chloride can decompose over time. Use a fresh bottle or a recently opened one for best results.
Reaction Time and Temperature: Ensure you are refluxing the mixture for a sufficient amount of time (1-2 hours) to drive the reaction to completion. The disappearance of solid starting material and the cessation of gas evolution are good indicators.
Q4: The final amination step (Step 2) is giving me a mixture of products. How can I improve the selectivity?
A4: The goal of this step is the amination of both the sulfonyl chloride and the newly formed acid chloride. A mixture of products could indicate incomplete reaction at one or both sites.
Insufficient Ammonia: A large excess of concentrated ammonia is crucial to ensure both electrophilic sites react. The nucleophilic attack of ammonia on the sulfonyl chloride is generally slower than on the acid chloride.
Poor Temperature Control: Adding the ammonia solution too quickly or at a higher temperature can lead to side reactions. Maintaining a low temperature (0-5 °C) during the addition is critical.
Hydrolysis: The acid chloride and to a lesser extent, the sulfonyl chloride, can be hydrolyzed back to the carboxylic acid and sulfonic acid, respectively, if there is excess water and the reaction is not cold enough. Using cold, concentrated ammonia minimizes the amount of water present and the low temperature slows the rate of hydrolysis.
[1][2]
Q5: What are some common side reactions in the sulfamoylation process?
A5: While the desired reaction is the formation of the sulfonamide, other reactions can occur. For instance, if the starting material for the sulfamoylation is an alcohol or phenol, O-sulfamoylation can compete with N-sulfamoylation in molecules containing both hydroxyl and amino groups. In the context of this synthesis, the primary concerns are incomplete reaction and hydrolysis of the reactive chloride intermediates.
Q6: How can I purify the final product, 4-Methoxy-3-sulfamoylbenzamide?
A6: Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to form crystals. The purity can be checked by techniques such as melting point determination, NMR spectroscopy, and HPLC.
References
Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
MDPI. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(5), 3878-3887. [Link]
Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
Organic Syntheses. PREPARATION OF (4-METHOXYPHENYL)SULFAMIC ACID. [Link]
Troubleshooting low yield in Schotten-Baumann synthesis of benzamides
Welcome to the technical support center for the Schotten-Baumann synthesis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Schotten-Baumann synthesis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during this robust and widely used amidation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize this reaction for your specific substrates.
Introduction: The Schotten-Baumann Reaction
First described by Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a cornerstone of organic synthesis for preparing amides from amines and acyl chlorides.[1][2][3] The reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion.[4][5][6] This elegant setup keeps the starting materials and the desired amide product primarily in the organic phase while the acid byproduct is sequestered and neutralized in the aqueous phase.[1][5] Despite its reliability, several factors can lead to diminished yields, which this guide will address.
Core Reaction Mechanism & Competing Pathways
Understanding the reaction pathway is critical for effective troubleshooting. The primary mechanism is a nucleophilic acyl substitution.[7][8]
Caption: Core mechanism of the Schotten-Baumann reaction.
A primary competing reaction, and a frequent cause of low yield, is the hydrolysis of the highly reactive benzoyl chloride by water or hydroxide ions from the aqueous base.
Caption: Hydrolysis side reaction consuming the acyl chloride.
This section addresses the most common issues encountered during the Schotten-Baumann synthesis of benzamides.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
A: Low yield in a Schotten-Baumann reaction typically stems from one of four areas: reagent quality, reaction stoichiometry, reaction conditions, or work-up procedure.
Reagent Quality: Benzoyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, a significant portion may have already converted to benzoic acid, rendering it inactive for the amidation. Similarly, the purity of your amine is crucial.
Stoichiometry: The reaction produces one equivalent of HCl.[4] This acid will react with any available base, including the starting amine, to form a non-nucleophilic ammonium salt, effectively halting the reaction.[4][9] Therefore, at least one equivalent of an external base is required to neutralize the HCl.
Reaction Conditions: Poor mixing in the biphasic system, uncontrolled temperature (too high), or adding the benzoyl chloride too quickly can favor the hydrolysis side reaction.[10]
Work-up: The desired benzamide product can sometimes be lost during aqueous washes if it has some water solubility. Improper pH adjustment during extraction can also lead to loss of product.
Q2: I suspect my benzoyl chloride has degraded. How can I confirm this and what is the best practice for handling it?
A: You can get a strong indication of degradation by simple observation and a quick analytical test. Freshly distilled benzoyl chloride is a clear, colorless liquid with a sharp, irritating odor. Old or hydrolyzed benzoyl chloride often appears cloudy, may have white solid (benzoic acid) present, and can be yellowish.
Verification: A simple method is to run an IR spectrum. You should see a strong carbonyl (C=O) stretch for the acid chloride around 1770-1800 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ and a carbonyl stretch around 1700-1725 cm⁻¹ indicates significant contamination with benzoic acid.
Best Practice:
Use Fresh Reagent: Always use a fresh bottle of benzoyl chloride or distill it immediately before use.
Inert Atmosphere: Handle the reagent under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfer.
Proper Storage: Store in a desiccator or a glovebox, away from moisture.
Q3: An insoluble white precipitate formed immediately upon adding my amine to the solvent, before adding the benzoyl chloride. What is happening?
A: This is a classic sign of an issue with your amine. If the amine was purified as a hydrochloride salt (a common practice), it is not a free nucleophile. You are likely observing the amine hydrochloride salt, which is often insoluble in common organic solvents like dichloromethane.
Solution: You must convert the amine salt back to the free amine before starting the reaction. This is typically done by dissolving the amine salt in an aqueous base (like NaOH or NaHCO₃), extracting the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure. Alternatively, you can use an additional equivalent of the Schotten-Baumann base in situ to neutralize the amine salt, but this requires precise stoichiometric control.
Q4: The reaction is very slow or stalls completely, especially with my electron-deficient or sterically hindered amine. How can I improve the conversion?
A: Standard Schotten-Baumann conditions can be sluggish for less nucleophilic amines.[3][7][11]
For Electron-Deficient Amines (e.g., 4-nitroaniline): The lone pair on the nitrogen is less available for nucleophilic attack.
Use Pyridine as a Catalyst/Base: Pyridine can be used as the base instead of or in addition to aqueous NaOH.[2][12] It acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weak amine nucleophile.[2]
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but this must be balanced against the increased rate of benzoyl chloride hydrolysis.[11]
For Sterically Hindered Amines (e.g., diisopropylamine): The bulky groups around the nitrogen impede its approach to the electrophilic carbonyl carbon.
Higher Temperatures: These reactions often require more forcing conditions, such as heating.[11]
Alternative Reagents: If Schotten-Baumann fails, consider using modern peptide coupling reagents (e.g., HATU, HOBt/EDC) which can be more effective for hindered substrates, although these are not classical Schotten-Baumann conditions.[13]
Phase-Transfer Catalysis: Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes enhance the reaction rate in the biphasic system.[8][14]
Troubleshooting Workflow
Use the following flowchart to diagnose the source of low yield in your synthesis.
Caption: A step-by-step logical guide to diagnosing low yield.
Optimized Protocol & Data Summary
Adherence to a well-designed protocol is the best way to ensure reproducibility and high yield.
Standard Protocol: Synthesis of N-benzylbenzamide
This protocol provides a robust baseline for the synthesis of a simple benzamide.
Reagent Preparation:
Dissolve benzylamine (1.0 eq.) in a suitable organic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.
Prepare a separate aqueous solution of sodium hydroxide (2.5 eq., e.g., 2M NaOH).
Ensure benzoyl chloride (1.05 eq.) is fresh and handled under dry conditions.
Reaction Setup:
Place the flask containing the amine solution in an ice bath (0 °C) and begin vigorous stirring. The biphasic mixture requires sufficient agitation to ensure efficient reaction at the interface.
Add the aqueous NaOH solution to the amine solution.
Acyl Chloride Addition:
Draw the benzoyl chloride into a dry syringe.
Add the benzoyl chloride dropwise to the rapidly stirring biphasic mixture over 15-20 minutes. A slow addition rate is critical to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride.
Reaction Monitoring:
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1M HCl (to remove any remaining base and unreacted amine), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Table 1: Key Reaction Parameter Summary
Parameter
Recommended Condition
Rationale & Justification
Stoichiometry
Amine: 1.0 eq.
Limiting reagent.
Benzoyl Chloride: 1.05-1.1 eq.
A slight excess ensures full conversion of the amine.
Base (e.g., NaOH): >2.0 eq.
One equivalent neutralizes the HCl byproduct; the excess drives the reaction and counters any hydrolysis.[4][15]
YouTube. Schotten-Baumann Reaction and its Mechanism. [Link]
Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]
Quora. Is the Schotten-Baumann reaction the same as benzoylation?. [Link]
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]
ResearchGate. Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters | Request PDF. [Link]
Chemistry Stack Exchange. Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. [Link]
ResearchGate. Why did my amide syntesis does not work?. [Link]
Reaction Chemistry & Engineering (RSC Publishing). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
Cambridge University Press. Schotten-Baumann Reaction. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
Minimizing byproduct formation in the synthesis of NVR 3-778 derivatives
A Guide to Minimizing Byproduct Formation Introduction NVR 3-778 is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has shown significant promise in preclinical and clin...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Byproduct Formation
Introduction
NVR 3-778 is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has shown significant promise in preclinical and clinical settings.[1][2] It functions by binding to the HBV core protein, inducing the formation of non-functional capsid-like particles and thereby disrupting the viral replication cycle.[1][3] The synthesis of NVR 3-778 and its derivatives, while achievable, involves multi-step sequences where the potential for byproduct formation is high. For researchers in drug development, achieving high purity is not merely a matter of yield; it is critical for ensuring accurate biological data, reproducible results, and a clear path toward preclinical evaluation.
This guide provides field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of the NVR 3-778 scaffold and its derivatives. We will delve into the causality behind byproduct formation in key synthetic steps and offer robust, validated protocols to maximize the purity and yield of your target compounds.
Core Synthetic Pathways
The synthesis of the NVR 3-778 core structure typically revolves around two critical bond-forming reactions: the formation of a sulfonamide and a subsequent amide coupling. A common and effective synthetic route is illustrated below.[4]
Caption: General synthetic pathway for NVR 3-778.
Derivatization efforts frequently involve modifying the aniline component (Ring C) or the piperidine moiety (Ring A), often requiring the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents. These reactions, while powerful, are a common source of difficult-to-remove impurities.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific issues related to byproduct formation in a question-and-answer format.
Q1: My amide coupling reaction using HATU is sluggish and my LC-MS shows unreacted starting material plus several new peaks. What is happening?
A: This is a frequent issue in amide bond formation. The problem often stems from reagent quality, reaction conditions, or competing side reactions.
Causality: The coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) works by activating the carboxylic acid to form a highly reactive acyl-pyridinium intermediate. This intermediate is susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. Furthermore, the non-nucleophilic base, typically DIEA (N,N-Diisopropylethylamine), is crucial. If a nucleophilic base is used, it can compete with the desired aniline for the activated acid. Finally, the purity of the aniline starting material is paramount; impurities can consume the activated intermediate.
Solutions & Protocol:
Ensure Anhydrous Conditions: Dry your solvent (DCM or DMF) over molecular sieves. Flame-dry the reaction flask under vacuum or nitrogen before adding reagents.
Verify Reagent Purity: Use freshly opened or properly stored HATU and DIEA. Aniline starting materials can degrade; consider purification by column chromatography or distillation if purity is questionable.
Optimize Stoichiometry: A slight excess of the coupling agent and base is often beneficial. See the table below for a validated starting point.
Control Temperature: Perform the reaction at 0 °C to room temperature.[4] Elevated temperatures can accelerate the decomposition of the activated intermediate and other side reactions.
Reagent/Parameter
Recommended Condition
Rationale
Carboxylic Acid
1.0 eq
Limiting Reagent
Aniline
1.1 eq
Drives reaction to completion
HATU
1.2 eq
Ensures full activation of the acid
DIEA
2.0-3.0 eq
Acts as a base to neutralize generated acid without interfering
Solvent
Anhydrous DCM or DMF
Aprotic solvents prevent hydrolysis of the activated intermediate
Temperature
0 °C to Room Temp
Minimizes decomposition of reagents and intermediates
Atmosphere
Nitrogen or Argon
Prevents atmospheric moisture from entering the reaction
Q2: I am attempting to synthesize a derivative using a Suzuki-Miyaura cross-coupling and I'm observing a significant amount of homocoupled boronic acid byproduct (Ar-B(OH)₂ → Ar-Ar). How can I prevent this?
A: Homocoupling is a classic byproduct in Suzuki reactions and is typically caused by oxygen contamination or suboptimal catalyst/base conditions.
Causality: The palladium catalyst can mediate the oxidative coupling of two boronic acid molecules, a process that is often accelerated by the presence of oxygen. Additionally, certain bases and high temperatures can promote the disproportionation or degradation of the boronic acid, leading to homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki homocoupling.
Detailed Solutions:
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging with argon for at least 30 minutes can be sufficient.
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger, and more anhydrous bases like Cs₂CO₃ or K₃PO₄ can often suppress homocoupling and improve yields.[5]
Catalyst and Ligand: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle from Buchwald) with an appropriate phosphine ligand. These catalysts are often more efficient at low loadings, reducing the likelihood of side reactions.
Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to degradation and homocoupling.
Q3: My final product is contaminated with a dehalogenated or deborylated starting material. What causes this and how can I fix it?
A: This side reaction, known as protodehalogenation or protodeborylation, arises from the premature quenching of a reactive intermediate.
Causality: The organopalladium intermediate or the boronic acid can react with a proton source before the desired cross-coupling can occur. The most common proton source is trace water in the solvent or base. Some solvent/base combinations can also facilitate this pathway. For example, using ethanol as a solvent with a strong base can generate ethoxide, which can promote protodeborylation.
Solutions:
Use Anhydrous Reagents: This is the most critical factor. Use anhydrous solvents and bake solid reagents like K₂CO₃ in an oven before use.
Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred over protic solvents.[6]
Base Selection: Use a non-hydroxide base. Anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices.
Temperature Control: Sometimes running the reaction at a slightly lower temperature for a longer time can favor the desired productive cycle over the decomposition pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying NVR 3-778 derivatives?
A: A multi-tiered approach is recommended.
Flash Column Chromatography: This is the workhorse for initial purification. Given the structure, a gradient of ethyl acetate in hexanes or DCM/Methanol is a good starting point.
Recrystallization: If your compound is crystalline, this can be an excellent method for achieving high purity. Based on solubility data, solvents like ethanol or solvent mixtures like DCM/heptane could be effective.[7]
Preparative HPLC: For obtaining highly pure material (>99%) for biological testing, reverse-phase preparative HPLC is the gold standard. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is typically used.
Q2: How can I effectively monitor the progress of these reactions?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
TLC: Provides a quick, qualitative assessment of the reaction. Stain with potassium permanganate or use a UV lamp for visualization. It allows you to see the consumption of starting material and the appearance of the product spot.
LC-MS: This is the definitive method. It confirms the consumption of starting materials and provides the mass of the product and any major byproducts, giving you a much clearer picture of what is happening in your reaction flask.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol is adapted from established literature procedures for the synthesis of NVR 3-778 and should be considered a starting point for optimization.[4]
To a flame-dried, round-bottom flask under an argon atmosphere, add the carboxylic acid intermediate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
Cool the solution to 0 °C using an ice bath.
Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIEA, 2.5 eq).
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 8-12 hours.
Monitor the reaction by LC-MS until the limiting starting material is consumed.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography.
Protocol 2: Optimized Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol incorporates best practices to minimize common byproducts.[8]
In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or pinacol ester (1.5 eq), and an anhydrous base (e.g., K₃PO₄, 2.0 eq).
Seal the vessel and evacuate and backfill with argon three times.
Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The solvent should be sparged with argon for at least 30 minutes prior to use.
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-formed palladacycle catalyst at 1-2 mol %).
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the aryl halide is consumed as monitored by LC-MS.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Filter, concentrate, and purify by flash column chromatography.
References
Wu, G., et al. (2017). Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 61(6). Available at: [Link]
Patsnap Synapse. NVR-3-778 - Drug Targets, Indications, Patents. Available at: [Link]
Li, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 5966. Available at: [Link]
Zhang, H., et al. (2019). Design, synthesis and anti-HBV activity of NVR3-778 derivatives. Bioorganic Chemistry, 93, 103363. Available at: [Link]
Semantic Scholar. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Available at: [Link]
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
Soares, L. C., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 89-94. Available at: [Link]
Technical Support Center: Stability Testing of 4-Methoxy-3-sulfamoylbenzamide Under Stress Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing of 4-Methoxy-3-sulfamoylbenzamide. It offers troubleshooting advice and frequent...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing of 4-Methoxy-3-sulfamoylbenzamide. It offers troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges encountered during experimental workflows. The protocols and insights provided herein are grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your stability studies.
Introduction to Stability Testing of 4-Methoxy-3-sulfamoylbenzamide
4-Methoxy-3-sulfamoylbenzamide is a molecule of interest in pharmaceutical development. Understanding its stability under various environmental conditions is a critical aspect of its characterization and is mandated by regulatory bodies worldwide.[1][2] Forced degradation, or stress testing, is a crucial component of this process, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and informing the development of stability-indicating analytical methods.[2] This guide will walk you through common challenges and questions that arise during the stress testing of this compound.
Core Principles of Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[2] These studies typically involve exposure to stress conditions such as hydrolysis, oxidation, photolysis, and heat.[2] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying any significant degradants.
Troubleshooting Guides
Section 1: Hydrolytic Stability Challenges
Hydrolytic degradation is a common pathway for pharmaceuticals, especially those containing labile functional groups like amides.[3]
Question 1: I am not observing any degradation of 4-Methoxy-3-sulfamoylbenzamide under acidic conditions (0.1 M HCl) even at elevated temperatures. Is this expected?
Answer:
While amides can be susceptible to acid hydrolysis, the rate can be slow depending on the molecular structure. It's possible that the conditions are not stringent enough to induce significant degradation.
Plausible Causes & Solutions:
Insufficient Acid Strength or Temperature: The benzamide and sulfonamide functionalities in your molecule may require more forcing conditions for hydrolysis.
Actionable Advice: Consider incrementally increasing the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., in 10°C increments up to 80°C).[4] Monitor the reaction at intermediate time points to avoid excessive degradation.
Low Solubility: If the compound has low solubility in the acidic medium, the degradation rate will be limited.
Actionable Advice: Ensure complete dissolution of the sample. A small amount of a co-solvent like acetonitrile or methanol may be used, but be mindful that the co-solvent can influence the degradation pathway.[5]
Question 2: Under basic conditions (0.1 M NaOH), my sample degrades almost completely within a very short time, making it difficult to study the degradation kinetics. How can I control the degradation rate?
Answer:
Sulfonamides and benzamides are generally more susceptible to base-catalyzed hydrolysis.[3] Rapid degradation is a common observation.
Plausible Causes & Solutions:
Excessive Base Concentration or Temperature: The reaction is likely proceeding too quickly under the current conditions.
Actionable Advice: To slow down the reaction for better kinetic profiling, you can:
Decrease the concentration of the base (e.g., to 0.01 M or 0.001 M NaOH).
Reduce the temperature (e.g., conduct the experiment at room temperature or even in a cooled water bath).
Shorten the exposure time, taking multiple time points in the initial phase of the reaction.
Question 3: I am observing multiple degradation products in my HPLC chromatogram after basic hydrolysis. How can I identify the primary degradants?
Answer:
The presence of both a sulfonamide and a benzamide group suggests that hydrolysis can occur at two primary sites.
Hydrolysis of the Benzamide: This would lead to the formation of 4-methoxy-3-sulfamoylbenzoic acid and ammonia.
Hydrolysis of the Sulfonamide: This is generally more resistant to hydrolysis but can occur, leading to the formation of 4-methoxy-3-aminobenzamide and sulfurous acid derivatives.
Identification: The primary tool for identifying these degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).[6] By comparing the mass-to-charge ratio (m/z) of the parent compound with the observed masses of the degradation products, you can propose their structures.
Oxidative degradation can be complex, often involving radical mechanisms.
Question 4: I am seeing a large number of small, poorly resolved peaks after oxidative stress with 3% hydrogen peroxide. How can I improve my chromatographic separation and identify the key degradation products?
Answer:
Oxidative degradation can lead to a multitude of products, making chromatography challenging.
Plausible Causes & Solutions:
Complex Degradation Profile: The methoxy group and the aromatic ring are susceptible to oxidation, potentially leading to various hydroxylated and ring-opened products.
Chromatographic Issues: Your current HPLC method may not be optimized for separating these new, more polar analytes.
Actionable Advice:
Gradient Optimization: Develop a gradient elution method with a wider range of organic modifier concentrations. A slower gradient may improve the resolution of closely eluting peaks.
Column Selection: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide better separation.
LC-MS/MS Analysis: Utilize LC-MS/MS for both separation and identification. The high selectivity of MS/MS can help in distinguishing co-eluting peaks.[7]
Question 5: My mass balance is poor after oxidative degradation. Where could the missing mass be?
Answer:
Poor mass balance is a common issue in forced degradation studies and can have several causes.
Plausible Causes & Solutions:
Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.
Formation of Volatile Degradants: Small, volatile fragments may have been lost during sample preparation or analysis.
Degradants Not Eluting from the Column: Highly polar or reactive degradants may be irreversibly adsorbed onto the HPLC column.
Actionable Advice:
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
Headspace GC-MS: If volatile products are suspected, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Column Flushing: After your analytical run, flush the column with a strong solvent to check for any strongly retained compounds.
Section 3: Photostability and Thermal Stability Challenges
Question 6: I am not observing any significant degradation after exposing my solid sample to ICH-compliant light conditions. Should I test the compound in solution?
Answer:
Yes. Photodegradation is often more pronounced in solution.
Rationale & Protocol:
Solid vs. Solution: In the solid state, the mobility of molecules is restricted, and the penetration of light may be limited. In solution, the compound is fully exposed to the light energy.
Experimental Protocol:
Prepare a solution of 4-Methoxy-3-sulfamoylbenzamide in a suitable solvent (e.g., water, methanol, or acetonitrile).
Expose the solution to a calibrated light source according to ICH Q1B guidelines.
Include a dark control (the same solution wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
Analyze the samples at appropriate time intervals.
Question 7: After thermal stress at 80°C, I see a new peak in my chromatogram, but the mass spectrum is identical to the parent compound. What could this be?
Answer:
This is a classic indication of the formation of an isomer or a polymorph.
Plausible Causes & Solutions:
Isomerization: It is possible that under thermal stress, a structural rearrangement is occurring, leading to an isomer with the same mass but a different retention time.
Polymorphism (in solid-state testing): If you are analyzing a solid sample that was thermally stressed, a change in the crystalline form (polymorphism) could lead to different dissolution rates and potentially different chromatographic profiles, although this is less likely to manifest as a distinct new peak unless there is an on-column conversion.
Actionable Advice:
Advanced Analytical Techniques: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the isolated degradation product. NMR can provide detailed structural information to confirm or rule out isomerization.
For solid-state: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to investigate polymorphic changes.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 4-Methoxy-3-sulfamoylbenzamide that are susceptible to degradation?
The primary susceptible functional groups are the benzamide and sulfonamide moieties, which are prone to hydrolysis, particularly under basic conditions. The methoxy group and the aromatic ring can be targets for oxidative degradation. The entire molecule can be susceptible to photolytic and thermal degradation.
Q2: What is a suitable HPLC method to start with for stability-indicating analysis of this compound?
A good starting point would be a reversed-phase HPLC method.
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potentially more polar degradation products.
Detection: UV detection at a wavelength where the parent compound has significant absorbance (this should be determined by a UV scan).
Q3: How do I ensure my analytical method is "stability-indicating"?
A method is considered stability-indicating if it can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] To demonstrate this, you must:
Perform forced degradation studies.
Show that the degradation product peaks are well-resolved from the API peak (resolution > 1.5).
Perform peak purity analysis (e.g., using a photodiode array detector) to confirm that the API peak is spectrally pure and not co-eluting with any degradants.
Caption: Workflow for Developing a Stability-Indicating Method.
Q4: What are the typical ICH conditions for photostability testing?
According to ICH Q1B guidelines, the sample should be exposed to:
Not less than 1.2 million lux hours of visible light.
An integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Q5: My results show more than 20% degradation. Is this acceptable?
Generally, the goal of forced degradation is to achieve 5-20% degradation.[1] More than 20% degradation can lead to secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions. If you observe excessive degradation, you should reduce the severity of the stress conditions (e.g., lower the temperature, decrease the concentration of the stressing agent, or shorten the exposure time).
Quantitative Data Summary
Stress Condition
Typical Reagents/Parameters
Potential Degradation Products
Primary Analytical Challenge
Acid Hydrolysis
0.1 M - 1 M HCl, elevated temp.
4-Methoxy-3-sulfamoylbenzoic acid
Slow reaction rate
Base Hydrolysis
0.01 M - 0.1 M NaOH, RT - elevated temp.
4-Methoxy-3-sulfamoylbenzoic acid
Rapid degradation
Oxidation
3% H₂O₂, RT
Hydroxylated species, ring-opened products
Complex chromatograms, poor mass balance
Photolysis
ICH Q1B light conditions
Photodegradation products (e.g., from cleavage of S-N bond)
Ensuring sufficient degradation
Thermal
Elevated temperature (e.g., 80°C)
Isomers, other thermal degradants
Differentiating from parent compound
Experimental Protocols
Protocol 1: Forced Degradation Under Basic Hydrolysis
Sample Preparation: Accurately weigh and dissolve 4-Methoxy-3-sulfamoylbenzamide in a suitable solvent to a final concentration of 1 mg/mL.
Stress Condition: Add an equal volume of 0.02 M NaOH to the sample solution.
Incubation: Maintain the solution at room temperature.
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.02 M HCl.
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Analysis
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at the λmax of 4-Methoxy-3-sulfamoylbenzamide.
References
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Center for Biotechnology Information. [Link]
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]
Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]
Forced degradation study of thiocolchicoside: characterization of its degradation products. National Center for Biotechnology Information. [Link]
Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. National Center for Biotechnology Information. [Link]
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]
Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI. [Link]
Accelerated hydrolytic degradation of poly(l-lactide) by blending with poly(ether-block-amide). ResearchGate. [Link]
(PDF) DEGRADATION OF SULFAMETHOXAZOLE BY UV-ASSISTED ADVANCED OXIDATION PROCESSES IN AQUEOUS MATRICES: A COMPARATIVE KINETIC STUDY. ResearchGate. [Link]
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. MDPI. [Link]
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
Stability indicating study by using different analytical techniques. International Journal of Scientific and Development Research. [Link]
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications. [Link]
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Studies on sulfonamide degradation products. ResearchGate. [Link]
Biodegradation of Deltamethrin and Its Hydrolysis Product 3-phenoxybenzaldehyde by a Newly Isolated Streptomyces Aureus Strain HP-S-01. National Center for Biotechnology Information. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
(PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
Technical Support Center: Strategies to Prevent Hydrolysis of the Sulfamoylbenzamide Functional Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoylbenzamide-containing compounds. This guide provides in-depth troubleshooting and frequently as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoylbenzamide-containing compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the challenges of preventing hydrolysis of this important functional group.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of sulfamoylbenzamide derivatives.
Q1: My sulfamoylbenzamide-containing compound is degrading in aqueous solution. What is the likely cause?
Hydrolysis is a primary degradation pathway for sulfamoylbenzamide derivatives in aqueous environments. This process involves the cleavage of the sulfonamide (S-N) or amide (C-N) bond. The susceptibility to hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: How can I quickly determine if hydrolysis is the cause of my compound's instability?
A preliminary assessment can be made by monitoring the appearance of degradation products over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of molecules corresponding to the cleaved sulfonamide or benzamide portions strongly suggests hydrolysis. For a more definitive answer, conducting a forced degradation study under acidic, basic, and neutral pH conditions will reveal the compound's susceptibility to hydrolysis.
Q3: What are the initial, most critical steps to take to minimize hydrolysis during routine experiments?
pH Control: Maintain the pH of your solutions within a stable, non-extreme range. For many sulfonamides, stability is greatest at neutral to slightly acidic pH.[1]
Temperature Management: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.[2][3]
Solvent Choice: If possible, use a co-solvent system to reduce the concentration of water, which is a key reactant in hydrolysis.
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental challenges.
Guide 1: Optimizing Formulation pH to Minimize Hydrolysis
Problem: Significant degradation of a sulfamoylbenzamide compound is observed in a buffered solution during an in vitro assay.
Underlying Science: The rate of hydrolysis of the sulfamoylbenzamide group is often pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the sulfonamide or amide bond. The specific pH at which minimum hydrolysis occurs (the pH of maximum stability) is unique to each molecule's structure.
Troubleshooting Steps:
Determine the pH-Rate Profile:
Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 10).
Incubate your compound in each buffer at a constant temperature.
At various time points, measure the concentration of the parent compound using a validated HPLC method.
Plot the logarithm of the degradation rate constant (k) versus pH to identify the pH of maximum stability.
Select an Appropriate Buffer System:
Based on the pH-rate profile, choose a buffer system that maintains the pH as close as possible to the region of maximum stability throughout your experiment.[[“]]
Consider the Impact of Excipients:
Be aware that other formulation components can influence the micro-pH or act as catalysts. Evaluate the stability of your compound in the complete formulation, not just in simple buffers.
Guide 2: Preventing Enzymatic Degradation in Biological Assays
Problem: A sulfamoylbenzamide-containing drug candidate shows rapid clearance in plasma or liver microsome stability assays, suggesting metabolic liability.
Underlying Science: Enzymes, particularly hydrolases such as amidases and sulfatases present in plasma and liver microsomes, can catalyze the hydrolysis of the sulfamoylbenzamide functional group.[5] This is a common metabolic pathway for many drugs.
Troubleshooting Steps:
Inactivate Enzymes:
As a control experiment, heat-inactivate the plasma or microsomes before adding your compound. If the degradation is significantly reduced, enzymatic hydrolysis is the likely cause.
Utilize Enzyme Inhibitors:
Incorporate broad-spectrum hydrolase inhibitors into your assay to identify the class of enzymes responsible for the degradation. This can provide valuable information for structural modifications to improve metabolic stability.
Structural Modification (Lead Optimization):
If enzymatic hydrolysis is confirmed as a major clearance pathway, consider medicinal chemistry strategies to sterically hinder the enzymatic attack on the sulfamoylbenzamide group. This could involve adding bulky substituents near the labile bond.
Prodrug Approach:
A prodrug strategy can be employed to temporarily mask the sulfamoylbenzamide group, preventing enzymatic degradation until the drug reaches its target site.[6][7][8][9][10] The prodrug is then cleaved, releasing the active compound.
III. Visualization of Hydrolysis and Prevention Strategies
Hydrolysis Pathway of Sulfamoylbenzamide
Caption: Potential hydrolysis pathways of the sulfamoylbenzamide functional group.
Decision-Making Workflow for Stabilization
Caption: Decision workflow for selecting a stabilization strategy.
IV. Experimental Protocols
Protocol for a pH-Stability Study of a Sulfamoylbenzamide Compound
Objective: To determine the pH-rate profile for the hydrolysis of a sulfamoylbenzamide compound.
Materials:
Sulfamoylbenzamide compound of interest
HPLC grade water, acetonitrile, and methanol
Buffer salts (e.g., citrate, phosphate, borate)
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
Calibrated pH meter
HPLC system with a suitable column and detector
Constant temperature incubator or water bath
Procedure:
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., 2, 4, 7, 9, 10) with a constant ionic strength.
Stock Solution Preparation: Prepare a concentrated stock solution of the sulfamoylbenzamide compound in a suitable organic solvent (e.g., acetonitrile or methanol).
Sample Preparation:
For each pH, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the hydrolysis rate.
Prepare multiple replicates for each pH.
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by adjusting the pH to a more stable region.
HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
Data Analysis:
For each pH, plot the natural logarithm of the compound concentration versus time.
The slope of the line will be the negative of the pseudo-first-order rate constant (-k).
Plot the log(k) versus pH to generate the pH-rate profile.
V. Data Presentation
Table 1: Example pH-Rate Profile Data for Compound X at 50°C
pH
Rate Constant (k) (h⁻¹)
Half-life (t½) (h)
2.0
0.085
8.15
4.0
0.021
33.01
7.0
0.005
138.63
9.0
0.032
21.66
10.0
0.110
6.30
Table 2: Stability of Compound Y in Human Plasma at 37°C
Condition
Half-life (t½) (min)
% Remaining after 4h
Normal Plasma
29.3
40.5%
Heat-Inactivated Plasma
> 240
> 95%
VI. References
Campagna, M. R., Liu, F., Mao, R., Mills, C., Cai, D., Guo, F., ... & Guo, J. T. (2013). Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. Journal of virology, 87(12), 6931-6942. Available at: [Link]
Chen, Y., Zhang, H., Liu, Y., Zhang, Y., & Liu, H. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS medicinal chemistry letters, 12(3), 446-452. Available at: [Link]
Cui, G., Liu, D., Zhang, H., Zhang, J., Wang, Y., Feng, L., ... & Liu, H. (2021). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. European journal of medicinal chemistry, 225, 113797. Available at: [Link]
Hale, B. A., & Spineti, M. (2023). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Omega, 8(51), 48827-48836. Available at: [Link]
Hargrove, T. Y., Nieto, M. J., & Scott, D. K. (2017). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Bioorganic & medicinal chemistry letters, 27(15), 3457-3461. Available at: [Link]
Hofman, J., & Horemans, B. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 128-134. Available at: [Link]
Huang, Y., Wu, C., & Chen, W. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research, 210, 118001. Available at: [Link]
Kesteleyn, B., Amssoms, K., Schelkens, K., & Dehert, M. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 527-578. Available at: [Link]
Li, J., & Li, S. (2013). Effect of temperature, pH and light on the stability of sulforaphane solution. Journal of Pharmaceutical and Biomedical Analysis, 75, 18-22. Available at: [Link]
Liénard, B. M. R., & Schofield, C. J. (2009). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (10), 1277-1279. Available at: [Link]
Miller, A. L., & Wolfenden, R. (2002). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 124(35), 10399-10403. Available at: [Link]
Nugrahadi, P. P., Wt, A., & Sia, T. J. (2021). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 13(9), 1383. Available at: [Link]
Pan, Y., Zhang, X., & Wang, J. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Molecules, 27(13), 3989. Available at: [Link]
Surov, A. O., Voronin, A. P., & Perlovich, G. L. (2020). Prodrug strategy for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 40(4), 133-142. Available at: [Link]
Various Authors. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. Available at: [Link]
A Head-to-Head Comparison: Benchmarking 4-Methoxy-3-sulfamoylbenzamide Against Cilostazol in Antiplatelet Assays
A Technical Guide for Drug Discovery Professionals In the landscape of antiplatelet therapy, the quest for novel agents with improved efficacy and safety profiles is perpetual.[1][2] This guide provides a comprehensive f...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
In the landscape of antiplatelet therapy, the quest for novel agents with improved efficacy and safety profiles is perpetual.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, 4-Methoxy-3-sulfamoylbenzamide, against the established phosphodiesterase 3 (PDE3) inhibitor, cilostazol.[3][4] We will delve into the mechanistic underpinnings of these compounds, present detailed protocols for a suite of in vitro antiplatelet assays, and offer a robust structure for data analysis and interpretation. This guide is designed for researchers and scientists in the field of drug development, providing the technical depth necessary to conduct a rigorous comparative analysis.
Section 1: Mechanistic Insights into Antiplatelet Action
A thorough understanding of the mechanism of action is critical for contextualizing experimental results. Here, we explore the well-established pathway of cilostazol and the putative target of 4-Methoxy-3-sulfamoylbenzamide.
Cilostazol: The Established Benchmark
Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[5][6] In platelets, PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE3, cilostazol leads to an accumulation of intracellular cAMP.[3][8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets.[10][11] This phosphorylation cascade ultimately results in the inhibition of platelet activation and aggregation by preventing the release of intracellular calcium stores and reducing the activation of glycoprotein IIb/IIIa receptors.[9] The cAMP signaling pathway is a powerful endogenous regulator of platelet function.[11][12]
4-Methoxy-3-sulfamoylbenzamide: A Novel Investigational Compound
While the precise antiplatelet mechanism of 4-Methoxy-3-sulfamoylbenzamide is still under investigation, its chemical structure suggests a potential for novel inhibitory pathways. Research into related compounds, such as 4-methoxybenzene-1,3-isophthalamides and N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides, has demonstrated significant antiplatelet aggregation activities.[13][14] These studies provide a strong rationale for investigating 4-Methoxy-3-sulfamoylbenzamide as a potential antiplatelet agent. The sulfamoylbenzamide moiety is of particular interest, as it may confer unique pharmacological properties.
Figure 1: Signaling pathways of Cilostazol and the hypothesized pathway for 4-Methoxy-3-sulfamoylbenzamide.
Section 2: A Multi-faceted Approach to In Vitro Benchmarking
To provide a comprehensive comparison, a panel of assays targeting different aspects of platelet function is essential. We recommend a three-tiered approach: assessment of platelet aggregation, evaluation of platelet secretion, and analysis of platelet activation markers.
Navigating the Disposal of 4-Methoxy-3-sulfamoylbenzamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Methoxy-3-sulfamoylbenzamide, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
Understanding the Compound: Hazard Assessment and Waste Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Methoxy-3-sulfamoylbenzamide may not always be readily available, we can infer its likely hazard profile by examining its constituent functional groups and data from structurally similar compounds.
4-Methoxy-3-sulfamoylbenzamide is a sulfonamide derivative. Sulfonamides as a class can present various hazards, including potential for allergic reactions and, in some cases, environmental toxicity. The benzamide and methoxy groups are common in many pharmaceutical compounds and generally require careful handling. An SDS for a related compound, 3-Amino-4-methoxybenzamide, indicates that it can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, it is prudent to handle 4-Methoxy-3-sulfamoylbenzamide with similar precautions.
Inferred Hazard Profile:
Hazard Category
Potential Risk
Recommended Precautions
Health Hazards
May cause skin, eye, and respiratory irritation. Potential for allergic reactions.
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood[2].
Physical Hazards
Likely a combustible solid. Avoid creating dust.
Store away from ignition sources.
Environmental Hazards
Potentially harmful to aquatic life.
Prevent release to the environment. Do not dispose of down the drain.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Methoxy-3-sulfamoylbenzamide is a multi-step process that ensures safety and regulatory compliance at every stage.
Caption: Disposal workflow for 4-Methoxy-3-sulfamoylbenzamide.
Step 1: Waste Identification and Characterization
The first crucial step is to correctly identify the waste. This includes not only pure, unused 4-Methoxy-3-sulfamoylbenzamide but also any contaminated materials.
Unused Product: Any excess or expired 4-Methoxy-3-sulfamoylbenzamide.
Contaminated Materials: This includes items such as:
Personal Protective Equipment (PPE) that has come into direct contact with the compound.
Glassware, plasticware, and other lab equipment that cannot be effectively decontaminated.
Spill cleanup materials.
Solvents used to dissolve or rinse the compound.
It is essential to determine if the waste meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA)[3][4]. Given its potential irritant and environmental hazards, it is best practice to manage it as such.
Step 2: Segregation of Waste Streams
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal[5][6][7].
Solid Waste: Collect unused 4-Methoxy-3-sulfamoylbenzamide and contaminated solids (e.g., gloves, weigh boats, filter paper) in a designated solid waste container.
Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected as liquid chemical waste. Do not mix incompatible solvents[6]. For example, halogenated and non-halogenated solvents should often be collected separately[6].
Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container[2].
Step 3: Selection of Appropriate Waste Container
The choice of waste container is vital for safe storage and transport.
Compatibility: The container must be chemically compatible with 4-Methoxy-3-sulfamoylbenzamide and any solvents present. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not degrade upon contact with the solvent.
Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[5].
Step 4: Proper Labeling of Waste Container
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety. The label should include:
The words "Hazardous Waste".
The full chemical name: "4-Methoxy-3-sulfamoylbenzamide".
The approximate quantity of the waste.
The date the waste was first added to the container.
The primary hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").
Your institution's Environmental Health and Safety (EHS) department will likely have specific labeling requirements.
Step 5: Temporary On-site Storage
Waste should be stored in a designated satellite accumulation area within the laboratory.
Location: The storage area should be away from general work areas and sources of ignition.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Container Management: Keep the waste container closed at all times, except when adding waste[6].
Step 6: Arranging for Licensed Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed hazardous waste management company.
Contact your EHS Department: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste[8]. They will have established procedures and contracts with certified disposal vendors.
Do Not Dispose in Regular Trash or Drains: Under no circumstances should 4-Methoxy-3-sulfamoylbenzamide or its containers be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination and regulatory violations. Empty containers should also be managed as hazardous waste unless they are triple-rinsed, with the rinsate collected as hazardous waste[9].
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental release.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety glasses. For larger spills, a respirator may be necessary[10].
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain and soak up the liquid.
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent.
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Report the Incident: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Conclusion
The responsible disposal of 4-Methoxy-3-sulfamoylbenzamide is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this structured approach—from initial hazard assessment to final disposal by a licensed professional—researchers can ensure they are adhering to the highest standards of safety and regulatory compliance. Remember, your institution's Environmental Health and Safety department is a valuable resource and should be consulted for specific guidance and procedures.
References
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (2021). SULFURIC ACID. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
National Aeronautics and Space Administration. (2023). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
PubMed. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]
Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]